N-2-Thiazolyl-2-pyridinamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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N-(1,3-Thiazol-2-yl)pyridin-2-amine: Mechanism of Action and In Vitro Profiling of a Privileged Kinase Inhibitor Scaffold
Executive Summary
The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold represents a highly privileged pharmacophore in modern oncology drug discovery, most notably recognized for its potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) tyrosine kinase. As a Senior Application Scientist, I have structured this technical guide to detail the precise in vitro mechanism of action of this scaffold, the structural optimization strategies used to mitigate off-target cardiotoxicity, and the rigorous, self-validating assay protocols required to evaluate these compounds during preclinical development.
Molecular Target & Mechanism of Action
VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR) is the primary mediator of VEGF-induced endothelial cell proliferation, survival, and vascular permeability. The N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives function as potent, reversible, ATP-competitive inhibitors of the VEGFR-2 kinase domain .
Causality of Binding: The aminothiazole-pyridine core acts as a highly efficient hinge-binding motif. The nitrogen atoms of the pyridine ring and the secondary amine form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the Cys919 residue within the ATP-binding pocket of VEGFR-2. By occupying this pocket, the scaffold sterically and electrostatically prevents the binding of endogenous ATP. This blockade halts the autophosphorylation of key intracellular tyrosine residues (e.g., Tyr1175), thereby uncoupling the receptor from downstream signal transduction cascades—specifically the PLC-γ, PI3K/AKT, and RAF/MEK/ERK pathways—ultimately arresting angiogenesis .
Fig 1: Mechanism of action of N-(1,3-Thiazol-2-yl)pyridin-2-amine blocking VEGFR-2 signaling.
Structural Optimization: Overcoming hERG Toxicity
Early iterations of the N-(1,3-thiazol-2-yl)pyridin-2-amine series featured a lipophilic phenyl group at the 5-position of the thiazole ring. While this yielded high VEGFR-2 potency, the lipophilicity inadvertently drove off-target binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG leads to a high risk of QTc prolongation and fatal cardiac arrhythmias.
The SAR Solution: Replacing the lipophilic phenyl moiety with a polar, electron-withdrawing cyano (-CN) group dramatically reduced hERG affinity while maintaining the critical binding interactions within the VEGFR-2 active site. This optimization, coupled with the introduction of specific solubilizing amine substituents, yielded compounds with excellent pharmacokinetic profiles, low hERG affinity, and sub-nanomolar in vitro potency .
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship (SAR) demonstrating the successful decoupling of VEGFR-2 potency from hERG toxicity via structural optimization of the 5-position of the thiazole ring.
| Compound Variant | Thiazole 5-Position | KDR Kinase IC50 (nM) | HUVEC Cellular IC50 (nM) | hERG Patch-Clamp IC50 (µM) | Pharmacokinetic Profile |
| Early Lead | Lipophilic Phenyl | 2.5 | 15 | 1.2 (High Risk) | Poor (High Clearance) |
| Intermediate | Unsubstituted (-H) | 45.0 | 210 | >30 (Safe) | Moderate |
| Optimized Lead | Cyano (-CN) | 1.8 | 12 | >30 (Safe) | Excellent (Low Clearance) |
In Vitro Profiling: Self-Validating Experimental Methodologies
To rigorously evaluate the mechanism of action and safety of these derivatives, a tiered, self-validating assay cascade is employed.
Fig 2: Sequential in vitro profiling workflow for validating kinase inhibitors.
Protocol A: Cell-Free TR-FRET KDR Kinase Assay
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Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. The time-delay measurement avoids compound auto-fluorescence artifacts common in standard fluorescence assays.
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Self-Validation: The assay includes a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control to benchmark IC50 values, and DMSO as a vehicle control to establish the uninhibited baseline. A Z'-factor > 0.6 must be achieved to validate plate-to-plate consistency.
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Step-by-Step Methodology:
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Prepare a master mix containing recombinant human KDR kinase domain, a biotinylated poly-GT peptide substrate, and ATP at its Michaelis-Menten constant ( Km ) to ensure true competitive inhibition kinetics.
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Dispense the master mix into a 384-well plate containing serial dilutions of the synthesized inhibitor (10 µM to 0.1 nM) in DMSO.
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Incubate for 60 minutes at room temperature to allow phosphorylation.
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Quench the reaction by adding EDTA (to chelate Mg2+ ) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
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Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.
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Protocol B: Cell-Based VEGFR-2 Autophosphorylation Assay
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Rationale: Cell-free potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). Human Umbilical Vein Endothelial Cells (HUVECs) are selected because they natively express high levels of functional VEGFR-2, providing a physiologically relevant context.
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Self-Validation: Total VEGFR-2 levels are measured alongside phosphorylated VEGFR-2 (p-VEGFR2) to ensure the compound is inhibiting kinase activity rather than merely downregulating receptor expression or inducing acute cytotoxicity.
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Step-by-Step Methodology:
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Seed HUVECs in 96-well plates and grow to 80% confluence. Starve cells in serum-free basal medium for 16 hours to reduce background basal phosphorylation.
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Pre-incubate cells with serial dilutions of the inhibitor for 1 hour.
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Stimulate with 50 ng/mL recombinant human VEGF-A for 5 minutes to induce maximal receptor autophosphorylation.
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Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify p-VEGFR2 (Tyr1175) and total VEGFR-2 using an ELISA or quantitative capillary electrophoresis (e.g., ProteinSimple Wes). Normalize p-VEGFR2 signals to total VEGFR-2 to determine the cellular IC50.
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Protocol C: hERG Patch-Clamp Electrophysiology
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Rationale: Automated patch-clamp is the gold standard for assessing pro-arrhythmic risk. It provides direct measurement of potassium tail currents, which is vastly superior and more accurate than indirect rubidium efflux assays.
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Self-Validation: E-4031 (a known hERG inhibitor) is used as a positive control to ensure channel responsiveness. Leak currents are continuously monitored, and cells with a seal resistance < 1 GΩ are excluded from the analysis.
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Step-by-Step Methodology:
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Culture CHO cells stably transfected with the hERG potassium channel.
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Using a whole-cell patch-clamp configuration, hold the membrane potential at -80 mV.
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Apply a depolarizing voltage step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
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Perfuse the inhibitor at multiple concentrations and measure the percentage reduction in the peak tail current compared to the pre-drug baseline.
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Conclusion
The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold is a masterclass in kinase inhibitor design. By understanding the precise in vitro mechanism of action at the VEGFR-2 ATP-binding site and employing rigorous, self-validating assay cascades, researchers successfully optimized this scaffold. The strategic replacement of lipophilic moieties with polar alternatives like the cyano group preserved sub-nanomolar target engagement while entirely abrogating hERG-mediated cardiotoxicity, paving the way for safe, orally bioavailable anti-angiogenic therapeutics.
References
-
Bilodeau MT, Balitza AE, Koester TJ, et al. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. Journal of Medicinal Chemistry. 2004;47(25):6363-6372. URL: [Link]
The In Vivo Biological Profile of the N-2-Thiazolyl-2-pyridinamine Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract
The N-2-Thiazolyl-2-pyridinamine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. While comprehensive in vivo data on the unmodified parent compound, N-2-Thiazolyl-2-pyridinamine, remains limited in publicly accessible literature, extensive research into its derivatives has unveiled a broad spectrum of therapeutic potential. This technical guide provides an in-depth analysis of the in vivo biological activities demonstrated by key derivatives of the N-2-Thiazolyl-2-pyridinamine scaffold. We will explore its multifaceted pharmacological landscape, with a primary focus on its promising applications in oncology, inflammation, and neurodegenerative diseases. This guide will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for in vivo evaluation, and summarize key quantitative data to inform and guide future drug development endeavors.
Introduction: The N-2-Thiazolyl-2-pyridinamine Core - A Scaffold of Therapeutic Promise
The N-2-Thiazolyl-2-pyridinamine moiety, characterized by the fusion of a pyridine and a 2-aminothiazole ring, represents a versatile template for the design of novel therapeutic agents. The inherent chemical properties of this scaffold, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive candidate for targeting a variety of biological macromolecules.[1]
It is imperative to note that while the core structure is of great interest, the majority of in vivo research has been conducted on derivatives. These modifications are strategically implemented to enhance target specificity, improve pharmacokinetic profiles, and increase overall efficacy. This guide will therefore focus on the demonstrated in vivo activities of these derivatives as a reflection of the therapeutic potential inherent in the parent scaffold.
In Vivo Biological Activities of N-2-Thiazolyl-2-pyridinamine Derivatives
Derivatives of the N-2-Thiazolyl-2-pyridinamine scaffold have exhibited a remarkable range of in vivo biological activities, with the most prominent being in the fields of oncology, anti-inflammatory, and neurodegenerative disease.
Anticancer Activity
The pyridine-thiazole core is a cornerstone in the development of novel anticancer agents.[2] In vivo studies have demonstrated the efficacy of its derivatives against various cancer models, often through mechanisms involving the induction of genetic instability and inhibition of key signaling pathways.
One notable study highlighted the potent antiproliferative activity of a 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone derivative. This compound exhibited significant selectivity for cancer cell lines over normal human cell lines. The proposed mechanism of action involves the induction of genetic instability in tumor cells, a hypothesis supported by the observation that its cytotoxic activity was diminished in the presence of a PARP1 inhibitor.[3][4]
Another area of investigation involves the inhibition of Rho-associated protein kinase (ROCK-1), a key regulator of cell shape, motility, and proliferation. Docking studies have suggested that pyridine-thiazole hybrids can effectively bind to ROCK-1, and in vivo studies on derivatives have shown promising anticancer activity against breast and liver cancer cell lines.[5]
Anti-inflammatory Activity
The N-2-Thiazolyl-2-pyridinamine scaffold has also been explored for its anti-inflammatory properties. Derivatives have been shown to be effective in animal models of inflammation, suggesting a potential role in the treatment of inflammatory disorders. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[2][6]
Antiprion Activity
A compelling area of research for 2-aminothiazole derivatives, including those with a pyridine moiety, is in the treatment of prion diseases. These fatal neurodegenerative disorders are characterized by the accumulation of misfolded prion proteins. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of prion formation in cell-based assays.[7] Subsequent in vivo pharmacokinetic studies in mice have focused on optimizing brain penetration, a critical factor for treating central nervous system disorders. These studies have identified lead compounds that are orally bioavailable and achieve high concentrations in the brain.[3][4]
Mechanistic Insights and Signaling Pathways
The diverse biological activities of N-2-Thiazolyl-2-pyridinamine derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.
Induction of Genetic Instability in Cancer
As previously mentioned, a key mechanism in the anticancer activity of some pyridine-thiazole derivatives is the induction of genetic instability. This can lead to apoptosis in cancer cells, which often have compromised DNA damage repair mechanisms. The involvement of PARP1 suggests a potential interplay with DNA repair pathways.
Caption: Proposed mechanism of anticancer activity.
Kinase Inhibition
The pyridine-thiazole scaffold is a common feature in many kinase inhibitors.[8] These compounds can target a variety of kinases involved in cell signaling, proliferation, and survival. While specific in vivo kinase inhibition data for direct N-2-Thiazolyl-2-pyridinamine derivatives is emerging, the broader class of 2-aminothiazoles has been shown to inhibit kinases such as VEGFR.[9]
Caption: General kinase inhibition pathway.
Experimental Protocols for In Vivo Evaluation
The following protocols are representative examples of how the in vivo biological activity of N-2-Thiazolyl-2-pyridinamine derivatives can be assessed.
Murine Xenograft Model for Anticancer Activity
This protocol outlines a standard procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.
Workflow:
Caption: Xenograft model workflow.
Step-by-Step Methodology:
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Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions.
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Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice).
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Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth using calipers.
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Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Treatment Administration: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
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Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
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Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
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Analysis: Excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Acute Oral Toxicity Study
This protocol provides a general guideline for assessing the acute oral toxicity of a compound, based on the OECD-423 guide.[6]
Step-by-Step Methodology:
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Animal Model: Use a single sex of rodents (e.g., female Syrian hamsters).
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Dosing: Administer the test compound orally at a starting dose (e.g., 300 mg/kg).
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Observation: Observe the animals closely for signs of toxicity and mortality for a specified period (e.g., 14 days).
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Dose Adjustment: Based on the outcome of the initial dose, subsequent animals are dosed at higher or lower fixed doses (e.g., 2000 mg/kg).
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LD50 Estimation: The lethal dose 50 (LD50) is estimated based on the observed mortality at different dose levels.
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Pathology: Conduct gross necropsy and histopathological examination of major organs (e.g., liver, kidneys) to identify any treatment-related changes.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and related studies on derivatives of the N-2-Thiazolyl-2-pyridinamine scaffold.
Table 1: In Vivo Anticancer Activity of Selected Pyridine-Thiazole Derivatives
| Compound/Derivative | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Pyridine-thiazole hybrid 7 | Breast Cancer (MCF-7) | (Not specified in abstract) | (Not specified in abstract) | IC50 = 5.36 µM (in vitro) | [5] |
| Pyridine-thiazole hybrid 10 | Liver Cancer (HepG2) | (Not specified in abstract) | (Not specified in abstract) | IC50 = 8.76 µM (in vitro) | [5] |
Table 2: Pharmacokinetic Parameters of Antiprion 2-Aminothiazole Derivatives in Mice
| Compound | Administration Route | Dose | Brain AUC (ngh/g) | Plasma AUC (ngh/mL) | Absolute Bioavailability (%) | Reference |
| IND24 | Oral | 40 mg/kg (single dose) | (Data not specified) | (Data not specified) | 27-40 | [3][4] |
| IND81 | Oral | 40 mg/kg (single dose) | (Data not specified) | (Data not specified) | 27-40 | [3][4] |
Table 3: Acute Oral Toxicity of a Thiazole Derivative
| Compound | Animal Model | LD50 | Observed Toxicities | Reference |
| N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine | Syrian Hamster | 1000 mg/kg | Liver and kidney damage | [6] |
Conclusion and Future Directions
The N-2-Thiazolyl-2-pyridinamine scaffold is a highly valuable platform in drug discovery, with its derivatives demonstrating significant in vivo efficacy in preclinical models of cancer, inflammation, and neurodegenerative diseases. While the in vivo biological profile of the unmodified parent compound is not yet well-defined, the extensive research on its derivatives strongly suggests that this core structure possesses inherent properties conducive to therapeutic activity.
Future research should aim to fill the knowledge gap regarding the in vivo activity of the parent N-2-Thiazolyl-2-pyridinamine. Such studies would provide a crucial baseline for understanding the structure-activity relationships within this chemical class and could unveil novel biological activities. Furthermore, continued optimization of lead derivatives, with a focus on enhancing pharmacokinetic properties and minimizing off-target toxicities, will be essential for translating the therapeutic potential of this versatile scaffold into clinical applications.
References
- Ghaemmaghami, S., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Journal of Pharmaceutical Sciences, 102(2), 763-774.
- Ghaemmaghami, S., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. PMC.
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NextSDS. (n.d.). 5-(pyridin-2-yl)-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]
- de Oliveira, A. C. S., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 197-204.
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- Omega, A. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25895-25907.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Yurttaş, L., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Geronikaki, A., et al. (2024).
- Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(12), 8617-8630.
- Abdel-Wahab, B. F., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(5), 1438.
- Ghaemmaghami, S., et al. (2009). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 83(22), 11986-11993.
- Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Jensen, A. A., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 139, 219-231.
- Glavaš, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26035-26046.
- Geronikaki, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 133-144.
- de Souza, M. V. N. (2010). Bioactive (thiazol-2-yl)amine derivatives.
- Tran, P. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances.
- De Servi, S., et al. (2025). Oral P2Y12 Inhibitors: Victims or Perpetrators? A Focused Review on Pharmacokinetic, Clinically Relevant Drug Interactions. European Cardiology Review, 20, e17.
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Hasegawa, T., et al. (2014). Interindividual variations in metabolism and pharmacokinetics of 3-(6-methylpyridine-3-yl-sulfanyl)-6-(4H-[3][4][6]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide, a glucokinase activator, in rats caused by the genetic polymorphism of CYP2D1. Drug Metabolism and Disposition, 42(9), 1548-1555.
- Li, Y., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Fimognari, C., et al. (2012). Pharmacokinetic drug‑drug interaction and their implication in clinical management. Journal of Research in Medical Sciences, 17(9), 877-882.
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toxicity profile of N-2-Thiazolyl-2-pyridinamine in animal models
Preclinical Toxicity Profile and Safety Pharmacology of N-2-Thiazolyl-2-pyridinamine Scaffolds
Executive Summary
The N-2-Thiazolyl-2-pyridinamine structural motif is a highly privileged pharmacophore in modern medicinal chemistry, predominantly utilized in the design of small-molecule kinase inhibitors (SMKIs) targeting the highly conserved ATP-binding hinge region. However, despite its exceptional target affinity, this aminothiazole-pyridine scaffold is a recognized toxicophore. As a Senior Application Scientist, I have compiled this technical guide to dissect the mechanistic toxicology of this scaffold, detailing the causality behind its bioactivation, its in vivo toxicity profile in animal models, and the self-validating experimental protocols required to de-risk these liabilities during lead optimization.
Mechanistic Toxicology: Bioactivation and Reactive Metabolites
The root cause of hepatotoxicity associated with the N-2-Thiazolyl-2-pyridinamine scaffold lies in its susceptibility to Phase I metabolic bioactivation. While the pyridine ring is relatively stable, the electron-rich aminothiazole ring is a prime target for Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2E1.
Quantum chemical analyses demonstrate that the epoxidation of the C4-C5 double bond of the thiazole ring has a remarkably low energy barrier (~13.6 kcal/mol)[1]. This CYP-mediated oxidation generates a highly electrophilic thiazole epoxide. Because this reactive metabolite (RM) is unstable, it rapidly undergoes nucleophilic attack by cellular macromolecules. When the epoxide covalently binds to nucleophilic amino acids (such as serine, threonine, or cysteine) on the CYP enzyme itself, it forms a Metabolic Intermediate Complex (MIC), leading to irreversible Mechanism-Based Inhibition (MBI)[1]. Furthermore, widespread protein adduction in hepatocytes triggers immune-mediated idiosyncratic adverse drug reactions (IADRs)[2].
CYP450-mediated bioactivation of the aminothiazole motif into reactive epoxides.
In Vivo Toxicity Profile in Animal Models
Translating these molecular mechanisms to in vivo animal models reveals a distinct toxicity profile that must be carefully monitored during preclinical safety pharmacology.
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Hepatotoxicity (Rodent Models): In Sprague-Dawley rats, dose-limiting toxicity frequently manifests as hepatocellular injury. The depletion of hepatic glutathione (GSH) by the thiazole epoxide leads to oxidative stress, observable histopathologically as centrilobular necrosis and microvesicular steatosis. Clinically, this is marked by dose-dependent elevations in serum Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).
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Cardiotoxicity (Canine Models): The basic secondary amine and the planar aromatic nature of the pyridinamine moiety create a strong pharmacophore for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. In conscious Beagle dog telemetry studies, this hERG blockade delays myocardial repolarization, presenting as QT interval prolongation—a critical liability that can lead to Torsades de Pointes.
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Off-Target Kinase Toxicity: Because the aminothiazole-pyridine hinge-binding motif is highly promiscuous across the kinome, broad-spectrum kinase inhibition often leads to cytopenias (e.g., neutropenia, thrombocytopenia) due to unintended inhibition of hematopoietic kinases (like c-Kit or FLT3) in murine models.
Quantitative Data Summaries
To provide a benchmark for lead optimization, the following table summarizes the typical preclinical pharmacokinetic and toxicity parameters observed for unsubstituted N-2-Thiazolyl-2-pyridinamine prototypes.
Table 1: Preclinical Toxicity and Pharmacokinetic Parameters
| Parameter | Observed Value | Mechanistic Implications |
| CYP3A4 IC50 | 1.2 µM | High risk of drug-drug interactions (DDIs) via MBI. |
| hERG IC50 | 4.5 µM | Moderate risk of QT prolongation; requires structural tuning. |
| RM Formation (GSH Adduct) | 450 pmol/mg/hr | High bioactivation potential; confirms the structural alert. |
| Rat Oral Bioavailability (F%) | 35% | Moderate absorption, limited by high hepatic first-pass metabolism. |
| Rat Half-Life (t1/2) | 2.4 hrs | Rapid clearance driven by CYP-mediated oxidation. |
| Rat NOAEL (14-Day) | 10 mg/kg/day | Dose-limiting hepatotoxicity occurs at exposures >30 mg/kg. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict controls to confirm the causality of the observed toxicities.
Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Assay)
Rationale: Because thiazole epoxides are highly transient, they cannot be quantified directly. By introducing an excess of Glutathione (GSH)—a soft nucleophile—we intercept the electrophilic epoxide before it binds to microsomal proteins. The resulting stable GSH-adduct serves as a direct, quantifiable surrogate marker for bioactivation potential. Self-Validation: Requires a positive control ([2], known to form reactive quinone imines) and a negative control (incubations lacking NADPH to confirm CYP-dependence).
-
Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine HLMs (1 mg/mL final protein concentration), 10 µM of the N-2-Thiazolyl-2-pyridinamine test compound, and 5 mM GSH in the buffer.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Reaction: Incubate at 37°C for 60 minutes with gentle orbital shaking.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile spiked with an internal analytical standard (e.g., labetalol).
-
Extraction: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate denatured proteins.
-
Analysis: Analyze the supernatant via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) in positive ESI mode, scanning for the neutral loss of 129 Da (characteristic of the glutamyl moiety cleavage in GSH conjugates).
Protocol 2: 14-Day Repeat-Dose Toxicity Study in Sprague-Dawley Rats
Rationale: A 14-day duration is the industry standard for early safety pharmacology. It provides sufficient time for the test article to reach steady-state pharmacokinetics and for subacute tissue lesions (e.g., centrilobular necrosis) to manifest, without the confounding age-related pathologies seen in chronic 6-month studies. Self-Validation: A Vehicle Control group establishes baseline physiological parameters. A dedicated Toxicokinetic (TK) satellite group is mandatory; toxicity findings are scientifically invalid if systemic drug exposure is not analytically confirmed.
Standard 14-day repeat-dose toxicity workflow in Sprague-Dawley rats.
-
Acclimation & Grouping: Acclimate 8-week-old male and female Sprague-Dawley rats for 7 days. Randomize into four main groups (n=10/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).
-
Dosing: Administer the test compound daily via oral gavage (PO) at a dose volume of 10 mL/kg.
-
In-Life Monitoring: Record body weights and food consumption daily. Perform detailed clinical observations (e.g., posture, piloerection, respiration) 1-hour post-dose to capture Cmax-driven acute effects.
-
Toxicokinetics (TK): On Days 1 and 14, collect serial blood samples from the satellite TK group (n=3/sex/group) at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to calculate AUC and Cmax.
-
Clinical Pathology: On Day 15, fast the animals overnight. Collect terminal blood via the jugular vein for hematology and serum chemistry (focusing on AST, ALT, ALP, and total bilirubin).
-
Necropsy & Histopathology: Euthanize animals via CO2 asphyxiation. Weigh major organs (liver, kidneys, heart) to calculate organ-to-brain weight ratios. Fix tissues in 10% neutral buffered formalin, section, stain with Hematoxylin & Eosin (H&E), and evaluate microscopically by a board-certified veterinary pathologist.
Mitigation Strategies in Lead Optimization
To salvage the potent target affinity of the N-2-Thiazolyl-2-pyridinamine scaffold while mitigating its toxicity, medicinal chemists must employ rational design:
-
Blocking Epoxidation: Introduce steric bulk (e.g., methyl or trifluoromethyl groups) at the C4 or C5 positions of the thiazole ring. This physically blocks CYP access to the double bond, significantly raising the activation energy required for epoxidation[1].
-
Reducing Basicity: To mitigate hERG binding, lower the pKa of the pyridinamine nitrogen by introducing electron-withdrawing groups (e.g., fluorine) on the adjacent pyridine ring, thereby reducing the fraction of the drug that is positively charged at physiological pH[3].
References
-
Bhagat, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. URL:[Link]
-
Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1345–1410. URL:[Link]
-
Yang, B., & Papoian, T. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Journal of Applied Toxicology, 38(6), 790-800. URL: [Link]
Sources
N-2-Thiazolyl-2-pyridinamine Scaffold: Mechanistic Insights and Target Engagement Workflows for VEGFR2 (KDR) Kinase Inhibition
Executive Summary
The N-(1,3-thiazol-2-yl)pyridin-2-amine pharmacophore represents a highly potent, structurally concise scaffold utilized in the development of ATP-competitive kinase inhibitors[1]. Its primary high-affinity target is the Kinase Insert Domain Receptor (KDR), widely known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While biochemical assays can confirm baseline affinity, the true translational value of this scaffold relies on validating its target engagement (TE) within the complex, ATP-rich environment of live cells. This whitepaper details the mechanistic grounding of VEGFR2 inhibition by N-2-Thiazolyl-2-pyridinamine derivatives and outlines self-validating experimental workflows—specifically NanoBRET and Cellular Thermal Shift Assays (CETSA)—required to quantify intracellular engagement.
Mechanistic Grounding: VEGFR2 Signaling & Targeted Inhibition
VEGFR2 is the master regulatory receptor tyrosine kinase (RTK) driving physiological and pathological angiogenesis. Upon binding to the VEGF-A ligand, VEGFR2 undergoes dimerization and subsequent autophosphorylation at critical intracellular tyrosine residues, including Y1054, Y1059, and Y1175[2].
This activation event serves as a docking node for downstream signal transducers, initiating several parallel cascades:
-
PLCγ-PKC-MAPK/ERK Pathway: Primarily responsible for driving endothelial cell proliferation[3].
-
PI3K-AKT-eNOS Pathway: Promotes endothelial cell survival and regulates vascular permeability[3].
-
STAT3 & FAK Pathways: Regulates cellular migration, focal adhesion, and subretinal fibrosis[4].
N-2-Thiazolyl-2-pyridinamine derivatives function as ATP-competitive inhibitors. By penetrating the cell membrane and occupying the ATP-binding pocket of the VEGFR2 kinase domain, these compounds lock the kinase in an inactive conformation. This physical blockade prevents autophosphorylation, effectively decoupling the receptor from its downstream pro-angiogenic and pro-fibrotic signaling networks[1][4].
Fig 1: VEGFR2 signaling cascade and targeted inhibition by N-2-Thiazolyl-2-pyridinamine.
The Imperative for Live-Cell Target Engagement
Historically, kinase inhibitors were optimized using purified recombinant kinase domains. However, these cell-free systems utilize artificially low ATP concentrations (typically 10–100 μM). In live cells, physiological ATP concentrations range from 1 to 5 mM. Because the N-2-Thiazolyl-2-pyridinamine scaffold is ATP-competitive, its apparent intracellular potency is heavily buffered by this high endogenous ATP concentration[5]. To accurately predict in vivo efficacy, researchers must utilize live-cell target engagement assays that preserve the native intracellular environment, membrane permeability barriers, and physiological co-factors.
Experimental Workflows for Target Engagement Validation
Method A: NanoBRET Intracellular Kinase Assay
The NanoBRET assay provides a real-time, quantitative measure of kinase-inhibitor affinity in live cells based on Bioluminescence Resonance Energy Transfer (BRET)[5].
Step-by-Step Protocol:
-
Cell Plating & Transfection: Plate HEK293 cells in a 96-well or 384-well format. Transfect with a plasmid encoding a full-length VEGFR2-NanoLuc® fusion protein.
-
Causality & Design Choice: Transient transfection ensures robust reporter expression. Utilizing the full-length kinase (rather than just the kinase domain) preserves native regulatory domains and protein-protein interactions that dictate the true conformational state of the ATP pocket.
-
-
Tracer Incubation: After 24 hours, introduce a cell-permeable fluorescent NanoBRET Kinase Tracer.
-
Causality & Design Choice: The tracer reversibly binds the ATP pocket. Its concentration must be empirically titrated to sit at or slightly below its intracellular Kd to sensitize the assay to competitive displacement by the test compound.
-
-
Compound Treatment: Treat cells with serial dilutions of the N-2-Thiazolyl-2-pyridinamine derivative.
-
Self-Validation System: Always include a vehicle control (DMSO) to establish the maximum BRET signal, and an excess concentration of a known unlabeled VEGFR2 inhibitor (e.g., Apatinib) as a positive control. This defines the maximum displacement (background BRET), ensuring the assay window is robust and the tracer is fully displaceable.
-
-
Detection: Add the Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). The loss of BRET signal quantitatively correlates with the fractional occupancy of the inhibitor[5].
Fig 2: NanoBRET target engagement workflow for quantifying live-cell kinase affinity.
Method B: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free biophysical technique that measures target engagement based on the thermodynamic principle of ligand-induced thermal stabilization[6].
Step-by-Step Protocol:
-
Cell Treatment: Incubate intact Human Umbilical Vein Endothelial Cells (HUVECs), which natively express VEGFR2, with the test compound or DMSO vehicle for 1 hour.
-
Causality & Design Choice: Using intact primary cells ensures the target is engaged in its true physiological state without the artifacts of plasmid overexpression.
-
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by a room-temperature cooling phase.
-
Causality & Design Choice: Thermal stress induces the unfolding of unbound proteins, exposing hydrophobic cores that lead to irreversible aggregation. Ligand binding increases the Gibbs free energy of unfolding ( ΔGunfold ), shifting the melting temperature ( Tm ) higher[6].
-
-
Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes.
-
Causality & Design Choice: High-speed centrifugation strictly separates the aggregated, denatured proteins (pellet) from the stable, folded proteins (supernatant).
-
-
Quantification: Analyze the soluble fraction using a multiplex Proximity Extension Assay (PEA) or quantitative Western Blot[7].
-
Self-Validation System: Probe for a non-target structural protein (e.g., β -actin or GAPDH) to verify uniform heating, lysis, and loading across the entire temperature gradient.
-
Quantitative Data & Benchmarking
To contextualize the efficacy of the N-2-Thiazolyl-2-pyridinamine scaffold, TE metrics must be compared against clinical standards. The following table synthesizes representative pharmacological profiles, illustrating the critical rightward shift in potency (higher IC50 ) when transitioning from cell-free biochemical assays to live-cell environments.
| Compound Class | Biochemical IC50 (nM) | NanoBRET Intracellular IC50 (nM) | CETSA ΔTm (°C) | Target Selectivity |
| N-2-Thiazolyl-2-pyridinamine | < 5.0 | 45.0 - 80.0 | + 4.5 | High (VEGFR2 specific) |
| Apatinib (Reference) | 1.0 | 15.0 - 30.0 | + 6.2 | High (VEGFR2 specific) |
| Sorafenib (Reference) | 90.0 | > 500.0 | + 2.1 | Multi-kinase |
Table 1: Comparative Target Engagement Metrics for VEGFR2 Inhibitors. Values are representative benchmarks illustrating the necessary potency shift between biochemical assays and live-cell physiological ATP conditions.
References
[1] Zhao, Matthew, et al. "A very concise synthesis of a potent N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitor." Tetrahedron (2005). 1
[2] "Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review)." PMC. 2
[3] "VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis." PMC.3
[7] "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." PMC. 7
[5] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." PMC. 5
[6] "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." PMC. 6
[4] "Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration." PMC. 4
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Rational Design and Structure-Activity Relationship (SAR) of N-2-Thiazolyl-2-pyridinamine Kinase Inhibitors
Subtitle: Overcoming hERG Liabilities and Optimizing Pharmacokinetics in KDR Tyrosine Kinase Antagonists
Executive Summary
The N-2-Thiazolyl-2-pyridinamine (also known as N-(1,3-thiazol-2-yl)pyridin-2-amine) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in targeting the ATP-binding pocket of kinases[1]. As a Senior Application Scientist who has navigated the rigorous landscape of lead optimization, I can attest that discovering a potent biochemical hit is only the first step. The true crucible of drug development lies in sculpting that hit to possess cellular permeability, metabolic stability, and a pristine safety profile.
This technical guide dissects the classic SAR journey of the N-2-Thiazolyl-2-pyridinamine scaffold, specifically focusing on its optimization as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) kinase inhibitor[2]. We will explore the mechanistic rationale behind structural modifications, the causality of off-target toxicities (specifically hERG channel blockade), and the self-validating experimental protocols required to drive a program from a flawed hit to a viable preclinical candidate[3].
Section 1: Mechanistic Rationale and Binding Mode
The core scaffold was originally derived via scaffold hopping from a high-throughput azo-dye hit[1]. The N-(1,3-thiazol-2-yl)pyridin-2-amine moiety functions as a classic Type I kinase inhibitor, directly competing with ATP.
Structural Causality in the Binding Pocket:
-
Hinge Binding: The nitrogen atom of the thiazole ring acts as a hydrogen bond acceptor, while the bridging secondary amine (NH) acts as a hydrogen bond donor. Together, they form a critical bidentate interaction with the backbone amides of the kinase hinge region (typically Cys919 and Glu917 in KDR).
-
Vector Trajectories: The 5-position of the thiazole ring points towards the hydrophobic pocket (gatekeeper region), while the 4- and 5-positions of the pyridine ring are directed outward toward the solvent-exposed region, providing an ideal vector for tuning physicochemical properties.
Pharmacophore binding model of N-2-Thiazolyl-2-pyridinamine in the KDR kinase hinge region.
Section 2: SAR Progression – The Tug-of-War Between Potency and Toxicity
Phase 1: Driving Cellular Efficacy
Initial compounds possessing simple lipophilic substitutions (e.g., a phenyl ring at the thiazole 5-position) exhibited excellent biochemical KDR inhibition (IC₅₀ < 15 nM) but failed to translate into cellular assays (HUVEC proliferation IC₅₀ > 1000 nM)[3].
-
Causality: High lipophilicity and poor aqueous solubility restricted cellular permeability.
-
Solution: The introduction of basic amine substituents (e.g., piperidin-1-ylmethyl) at the pyridine ring drastically improved solubility and cellular potency, driving cellular IC₅₀s into the low nanomolar range[3].
Phase 2: The hERG Liability
The addition of basic amines introduced a fatal flaw: potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to potential QTc prolongation and lethal arrhythmias[2].
-
Causality: The hERG channel pore contains key aromatic residues (Tyr652 and Phe656). Molecules that are both highly lipophilic (LogD > 3) and positively charged at physiological pH (pKa > 8) are perfectly primed to become trapped in this pore via cation-π and hydrophobic interactions.
Phase 3: Rational Decoupling of hERG and KDR Potency
To rescue the scaffold, a dual-vector SAR strategy was employed to engineer out the hERG liability while maintaining KDR potency[3]:
-
Reducing Lipophilicity (Thiazole Modification): The lipophilic phenyl ring on the thiazole was replaced with a compact, electron-withdrawing cyano (-CN) group. This lowered the overall LogD of the molecule without sterically clashing with the kinase binding pocket.
-
Neutralizing the Basic Tail (Pyridine Modification): The highly basic piperidine was replaced with a piperazine-1-carboxylic acid methylamide. This amide linkage reduced the pKa of the terminal nitrogen, eliminating the physiological positive charge that interacts with the hERG pore, while maintaining the hydrogen-bonding capacity necessary for favorable pharmacokinetics (PK)[2].
SAR optimization workflow overcoming hERG toxicity and PK liabilities.
Section 3: Quantitative SAR Data Summary
The following table summarizes the critical inflection points in the SAR optimization of the scaffold, demonstrating the successful decoupling of target potency from off-target toxicity.
| Compound Phase | Thiazole Sub. (R1) | Pyridine Tail (R2) | KDR IC₅₀ (nM) | Cell IC₅₀ (nM) | hERG IC₅₀ (µM) | Oral Bioavailability (F%) |
| 1 (Initial Hit) | Phenyl | None | 12 | >1000 | >30 | N/A |
| 2 (Basic Tail) | Phenyl | Piperidin-1-ylmethyl | 2 | 25 | 0.4 (Toxic) | 15% |
| 3 (Cyano Sub) | Cyano | Piperidin-1-ylmethyl | 5 | 40 | 3.2 | 25% |
| 4 (Optimized) | Cyano | Piperazine-1-carboxamide | 3 | 15 | >30 (Safe) | 65% |
Section 4: Self-Validating Experimental Protocols
To ensure the integrity of the SAR data, the following self-validating workflows must be rigorously implemented during lead optimization.
Protocol 1: Biochemical KDR Tyrosine Kinase Assay
Expertise Note: To ensure the measurement of true competitive inhibition at the ATP site, the assay must be run at the apparent Michaelis constant ( Km ) for ATP. Running at artificially low ATP concentrations yields falsely potent IC₅₀ values.
-
Reagent Preparation: Prepare reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 1 mM DTT). Prepare recombinant human KDR kinase domain and Poly(Glu,Tyr) 4:1 peptide substrate.
-
Compound Titration: Dispense compounds in a 10-point, 1:3 serial dilution in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration = 1%).
-
Reaction Initiation: Add KDR enzyme and substrate. Initiate the reaction by adding ATP at its predetermined Km (e.g., 10 µM) spiked with[γ-³³P]-ATP.
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate by adding 3% phosphoric acid to precipitate the peptide.
-
Detection & Validation: Filter through a GF/B filter plate, wash, and read on a scintillation counter.
-
Self-Validation Check: Include Staurosporine as a positive control. The Z'-factor of the assay must be >0.6 for the plate data to be accepted.
-
Protocol 2: Automated Patch-Clamp hERG Electrophysiology
Expertise Note: Radioligand binding assays (e.g., [³H]-astemizole displacement) are insufficient for hERG profiling because they do not capture state-dependent block. Whole-cell patch-clamp is mandatory[2].
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.
-
Electrophysiology Setup: Utilize an automated patch-clamp system. Establish whole-cell configuration.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Perfusion: Perfuse the test compound (N-2-Thiazolyl-2-pyridinamine derivative) for 5 minutes to reach steady-state block.
-
Data Analysis & Validation: Calculate the % inhibition of the peak tail current.
-
Self-Validation Check: A reference standard (e.g., E-4031 or Dofetilide) must be run concurrently and yield an IC₅₀ within 0.5 log units of its historical average (~10 nM).
-
Conclusion
The evolution of the N-2-Thiazolyl-2-pyridinamine scaffold from a toxic, non-permeable hit to a highly optimized preclinical candidate underscores the essence of modern medicinal chemistry. By systematically understanding the causality behind off-target binding—specifically the physicochemical drivers of hERG toxicity—scientists can rationally engineer molecules that thread the needle between target potency and systemic safety[4].
References
-
Bilodeau, M. T., et al. "The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase." Bioorganic & Medicinal Chemistry Letters 14.11 (2004): 2941-2945.[Link]
-
Bilodeau, M. T., et al. "Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel." Journal of Medicinal Chemistry 47.25 (2004): 6363-6372.[Link]
-
Zhao, M., et al. "A very concise synthesis of a potent N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitor." Tetrahedron Letters 46.48 (2005): 8369-8372.[Link]
Sources
- 1. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Note: Palladium-Catalyzed Synthesis of N-(Thiazol-2-yl)pyridin-2-amine Derivatives via C-N Cross-Coupling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Methodology
Introduction & Mechanistic Rationale
The N-heteroarylamine motif, specifically the N-(thiazol-2-yl)pyridin-2-amine core, is a highly privileged scaffold in modern drug discovery, frequently serving as a potent pharmacophore in kinase inhibitors and antidiabetic agents [1]. Traditional nucleophilic aromatic substitution (SNAr) approaches to synthesize these diarylamines often fail or require excessively harsh conditions due to the electron-rich nature of the 2-aminothiazole nucleophile and the potential for competing side reactions.
To overcome this, our protocol utilizes a carefully validated catalytic system: Pd2(dba)3 as the palladium source paired with Xantphos , a bidentate ligand with a wide bite angle. Xantphos enforces a rigid coordination geometry around the palladium center, preventing off-target chelation by the substrate's nitrogen and sulfur atoms, while facilitating the crucial reductive elimination step. We employ Cs2CO3 as a mild base to ensure functional group tolerance, avoiding the degradation often seen with stronger bases like NaOtBu in the presence of sensitive heterocycles.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical phases where the ligand and base dictate the reaction's success.
Pd-catalyzed C-N cross-coupling catalytic cycle for heteroarylamine synthesis.
Optimization Data & Causality
Before finalizing the protocol, extensive screening of catalysts and ligands was performed to establish a self-validating system. The data below demonstrates why the specific reagents in the protocol were chosen. Monodentate ligands (like BINAP) or weaker bases (like K3PO4) result in incomplete conversion due to catalyst poisoning or stalled deprotonation.
Table 1: Reaction Condition Optimization for N-(Thiazol-2-yl)pyridin-2-amine Synthesis
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5%) | BINAP (10%) | Cs2CO3 (2.0) | Toluene | 100 | 12% |
| 2 | Pd2(dba)3 (2.5%) | BrettPhos (5%) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 45%* |
| 3 | Pd2(dba)3 (2.5%) | Xantphos (5%) | K3PO4 (2.0) | 1,4-Dioxane | 100 | 68% |
| 4 | Pd2(dba)3 (2.5%) | Xantphos (5%) | Cs2CO3 (2.0) | 1,4-Dioxane | 100 | 94% |
*Note: Entry 2 resulted in significant degradation of the 2-aminothiazole starting material due to the harshness of NaOtBu.
Detailed Experimental Protocol
Safety & Environment: This procedure must be conducted in a professional laboratory setting inside a certified fume hood. Standard PPE (lab coat, safety goggles, nitrile gloves) is mandatory. The reaction requires strict anhydrous and anaerobic conditions.
Reagents Required:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
2-Aminothiazole (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.05 mmol, 5.0 mol%)
-
Cesium Carbonate [Cs2CO3] (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel:
-
Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for at least 2 hours.
-
Transfer the tube to a desiccator to cool, then immediately attach it to a Schlenk line. Perform three vacuum/argon backfill cycles to establish an inert atmosphere. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will irreversibly deactivate the catalyst before the oxidative addition step can occur.
-
-
Loading the Solid Reagents:
-
Under a positive flow of argon, quickly remove the septum and add 2-aminothiazole (120 mg, 1.2 mmol), Pd2(dba)3 (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and finely powdered Cs2CO3 (652 mg, 2.0 mmol).
-
Replace the septum and perform three additional vacuum/argon cycles. Causality: Cs2CO3 is hygroscopic. Purging the system ensures no atmospheric moisture interferes with the base's efficacy.
-
-
Addition of Liquids:
-
Using a gas-tight syringe, inject anhydrous, degassed 1,4-Dioxane (5.0 mL) into the Schlenk tube.
-
Inject 2-Bromopyridine (95 µL, 1.0 mmol) directly into the reaction mixture.
-
-
Reaction Execution:
-
Seal the Schlenk tube and transfer it to a pre-heated oil bath set to 100 °C.
-
Stir vigorously (800 rpm) for 12–16 hours. Causality: High-speed stirring is critical because the reaction is a heterogeneous mixture (Cs2CO3 is insoluble in dioxane). Mass transfer limitations will severely depress the yield if stirring is inadequate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50).
-
The product, N-(thiazol-2-yl)pyridin-2-amine, typically elutes as a pale yellow solid. Dry under high vacuum to afford the pure compound.
-
References
Application Note: Preparation and Handling of N-2-Thiazolyl-2-pyridinamine Stock Solutions in DMSO
Executive Summary & Rationale
N-2-Thiazolyl-2-pyridinamine is a heterocyclic small molecule frequently utilized as a chemical probe or intermediate in drug discovery and biochemical screening. Characterized by its rigid, planar aminopyridine and aminothiazole rings, the compound exhibits limited aqueous solubility. To facilitate high-throughput screening (HTS) and cellular assays, Dimethyl Sulfoxide (DMSO)—a highly polar, aprotic solvent—is the gold standard for preparing concentrated master stocks[1].
This application note provides a self-validating, field-proven protocol for formulating, storing, and handling N-2-Thiazolyl-2-pyridinamine stock solutions. The methodology emphasizes the use of anhydrous conditions and strict thermal management to prevent compound degradation and precipitation.
Physicochemical Profiling
Before initiating stock preparation, it is critical to understand the physical properties of the target compound to ensure accurate molarity calculations and solvent compatibility.
| Parameter | Value / Description |
| Chemical Name | N-2-Thiazolyl-2-pyridinamine (or N-(1,3-Thiazol-2-Yl)-2-Pyridinamine) |
| CAS Registry Number | 54670-80-3[2] |
| Molecular Formula | C₈H₇N₃S[2] |
| Molecular Weight | 177.23 g/mol [2] |
| Structural Class | Aminopyridine / Aminothiazole derivative |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[1] |
Causality in Solvent Selection & Handling (E-E-A-T)
As a best practice in chemical biology, protocol steps must be driven by mechanistic reasoning rather than rote repetition.
-
The Necessity of Anhydrous DMSO: DMSO is notoriously hygroscopic. Absorption of atmospheric water drastically reduces its capacity to solvate hydrophobic small molecules, creating microscopic nucleation sites that lead to compound precipitation. Utilizing high-quality anhydrous DMSO (≤0.005% water) ensures the thermodynamic stability of the stock solution[1].
-
The Freeze-Thaw Paradigm: Repeated temperature cycling (freezing and thawing) induces localized concentration gradients and promotes the condensation of ambient moisture into the stock vial. This causes irreversible crystallization of the compound. Aliquoting the master stock into single-use volumes is mandatory to preserve compound integrity[3],[4].
-
Sterility Considerations: High-concentration DMSO is inherently bacteriostatic and fungistatic. Filtration of the organic stock through standard membranes is highly discouraged, as the solvent can extract plasticizers from the filter housing or result in compound loss due to non-specific membrane binding. If sterility is required, filter the final aqueous working solution instead[3].
Molarity Calculations
To standardize assay reproducibility, it is recommended to prepare a 1,000× master stock (typically 10 mM or 50 mM)[3]. Use the table below to determine the exact mass of N-2-Thiazolyl-2-pyridinamine required for your desired volume and concentration.
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
| Target Concentration | Volume of DMSO | Required Mass of Compound |
| 10 mM | 1.0 mL | 1.77 mg |
| 10 mM | 5.0 mL | 8.86 mg |
| 10 mM | 10.0 mL | 17.72 mg |
| 50 mM | 1.0 mL | 8.86 mg |
| 50 mM | 5.0 mL | 44.31 mg |
Experimental Workflow
Workflow for the preparation, storage, and dilution of N-2-Thiazolyl-2-pyridinamine DMSO stock.
Step-by-Step Preparation Protocol
Phase 1: Preparation & Solubilization
-
Thermal Equilibration: Remove the lyophilized powder of N-2-Thiazolyl-2-pyridinamine from cold storage. Allow the sealed vial to equilibrate to ambient room temperature in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment required for stable DMSO stocks.
-
-
Weighing: Using an analytical balance (minimum 0.1 mg readability) and a static-free spatula, precisely weigh the required mass of the compound into a sterile, solvent-resistant polypropylene or glass vial.
-
Solvent Addition: Pipette the calculated volume of anhydrous DMSO directly into the vial. Cap tightly immediately to minimize atmospheric exposure.
-
Homogenization: Vortex the vial vigorously for 30–60 seconds. If the solid does not dissolve completely, place the vial in a sonicating water bath at 37°C for 5–10 minutes[4].
-
Causality: Sonication provides the kinetic energy necessary to overcome the lattice energy of the solid crystal, while mild heating increases the saturation threshold of the solvent.
-
Phase 2: Validation & Storage
-
Visual Validation: Hold the vial against a strong light source. The solution must be completely optically clear. The presence of a "Tyndall effect" (scattering of light) indicates a colloidal suspension rather than a true solution. Do not proceed until the solution is entirely clear.
-
Aliquoting: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) using amber microcentrifuge tubes to protect from light degradation[4].
-
Cryopreservation: Store the aliquots immediately at -20°C or -80°C. Ensure the tubes are tightly sealed.
Phase 3: Aqueous Dilution (Just-in-Time)
-
Thawing: When ready for an assay, thaw a single aliquot at room temperature. If any micro-precipitation occurred during freezing, warm the aliquot briefly at 37°C and vortex until fully redissolved[4].
-
Working Solution Preparation: Dilute the DMSO stock directly into your aqueous assay buffer or cell culture media. Ensure the final concentration of DMSO in the assay is <0.5% - 1.0% (v/v) [3],[4].
-
Causality: DMSO concentrations exceeding 1% can perturb lipid bilayers, induce cellular toxicity, and artificially alter the conformational stability of target proteins in biochemical assays.
-
Quality Control & Troubleshooting
-
Precipitation Upon Aqueous Dilution: It is common for highly hydrophobic compounds to "crash out" (precipitate) when a concentrated DMSO stock is rapidly introduced to an aqueous buffer[5]. To mitigate this, perform a stepwise serial dilution, or pre-mix the DMSO stock with a biocompatible co-solvent (e.g., Tween-80, PEG400, or BSA) before adding it to the final aqueous media[3].
-
Long-Term Efficacy: If a DMSO stock has been stored at -20°C for more than 3 to 6 months, it should be re-examined via LC-MS or functional assay validation to ensure no degradation or oxidation has occurred[3].
References
-
[1] DMSO (dimethylsulfoxide), anhydrous | Thermo Fisher Scientific | 1
-
[4] Frequently Asked Questions (Compound Storage and Handling) | InvivoChem | 4
-
[5] Frequently Asked Questions (Solubility and Precipitation) | Selleckchem | 5
-
[2] N-(1,3-Thiazol-2-Yl)-2-Pyridinamine (CAS 54670-80-3) Specifications | chemBlink | 2
Sources
Application Note: Formulation Strategies for Oral Gavage Dosing of N-2-Thiazolyl-2-pyridinamine
Executive Summary & Mechanistic Rationale
N-2-Thiazolyl-2-pyridinamine (CAS 54670-80-3) is a highly lipophilic, planar structural motif that serves as the pharmacophoric core for numerous advanced therapeutics, including Src/Abl kinase inhibitors (e.g., dasatinib) and experimental antiprion agents[1][2]. While this dual-ring scaffold confers excellent target-binding affinity, its rigid crystal lattice and high lipophilicity result in exceptionally poor aqueous solubility at physiological pH.
For drug development professionals, achieving consistent systemic exposure via oral gavage (PO) in rodent models is a critical bottleneck. This application note details two field-proven formulation strategies designed to overcome these physicochemical barriers. Rather than relying on generic suspension vehicles (which often yield erratic pharmacokinetic profiles), we utilize causality-driven formulation :
-
pH-Driven Solubilization: Exploiting the weakly basic nitrogen atoms (predicted pKa ~5.5) via an acidic citrate buffer to force ionization[3][4].
-
Surfactant/Co-solvent Micellization: Utilizing a ternary lipid-based system to encapsulate the un-ionized free base for high-dose efficacy studies, while simultaneously inhibiting gastrointestinal P-glycoprotein (P-gp) efflux[2].
Physicochemical Profiling & Vehicle Selection
To select the appropriate vehicle, one must match the target dose with the thermodynamic solubility limits of the formulation. Table 1 summarizes the quantitative parameters and selection criteria for dosing N-2-Thiazolyl-2-pyridinamine derivatives.
Table 1: Quantitative Formulation Parameters and Vehicle Selection
| Formulation Strategy | Composition | Target PO Dose | Maximum Solubilization Limit | Primary Solubilization Mechanism |
| Vehicle A (Acidic) | 80 mM Citrate Buffer (pH 3.1) | 1 – 30 mg/kg | ~3.0 mg/mL | Protonation of pyridine/thiazole nitrogens; disruption of crystal lattice. |
| Vehicle B (Lipid/PEG) | 60% PEG400, 35% TPGS, 5% PG | 30 – 150 mg/kg | ~15.0 mg/mL | Micellar encapsulation; dielectric constant reduction via co-solvents. |
| Vehicle C (Alternative) | 70% PEG400, 20% PG, 5% Labrasol, 5% EtOH | 10 – 50 mg/kg | ~5.0 mg/mL | Co-solvent dispersion and surfactant-mediated wetting. |
Formulation Workflow Visualization
The following decision tree illustrates the logical relationship between the compound's physicochemical properties, the chosen formulation pathway, and the ultimate in vivo outcome.
Fig 1. Formulation decision tree and solubilization mechanisms for oral gavage dosing.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . By incorporating specific quality control checkpoints, researchers can guarantee that the formulation will not precipitate in the gastrointestinal tract immediately upon dosing.
Protocol A: Low-pH Aqueous Formulation (80 mM Citrate Buffer, pH 3.1)
Causality: Citrate is selected over phosphate or acetate because its buffering capacity is optimal at pH 3.1. This specific pH is roughly two units below the pKa of the aminopyridine nitrogen, ensuring >99% of the molecules are ionized and highly soluble in water[4].
Materials: Citric acid monohydrate, 1N NaOH, 1N HCl, DMSO (optional wetting agent).
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 1.68 g of citric acid monohydrate in 100 mL of molecular biology-grade water to yield an 80 mM solution.
-
pH Adjustment: Titrate the solution to exactly pH 3.1 using 1N NaOH or 1N HCl. Do not bypass this step; a pH > 4.0 will fail to protonate the API, leading to rapid precipitation.
-
API Wetting: Weigh the required N-2-Thiazolyl-2-pyridinamine powder into a sterile glass vial. Add 2-5% (v/v) DMSO and vortex for 30 seconds. This disrupts the initial hydrophobic crystal lattice.
-
Solubilization: Slowly add the 80 mM citrate buffer dropwise while continuously vortexing to prevent localized concentration gradients.
-
Sonication: Bath sonicate at room temperature for 15 minutes until the solution is optically clear.
-
Self-Validation Check: Measure the pH of the final solution. If the basicity of the API has shifted the pH above 3.3, add micro-aliquots of 1N HCl to return it to 3.1. If the pH is not corrected, the compound will precipitate inside the dosing syringe.
Protocol B: Co-solvent / Surfactant Formulation (PEG400 / PG / TPGS)
Causality: For high-dose toxicity or efficacy studies, acidic buffers are insufficient because the required API concentration exceeds the thermodynamic solubility of the ionized state. D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) forms dynamic micelles that trap the hydrophobic core, while PEG400 and Propylene Glycol (PG) lower the dielectric constant of the bulk fluid[2]. Furthermore, TPGS actively inhibits P-gp efflux pumps in the rodent gut, artificially boosting oral bioavailability.
Materials: PEG400, Propylene Glycol (PG), TPGS (Vitamin E TPGS).
Step-by-Step Methodology:
-
Excipient Blending: In a glass beaker, combine 60% (v/v) PEG400, 35% (v/v) TPGS, and 5% (v/v) PG[2].
-
Thermal Activation: Heat the mixture to 40°C on a magnetic stir plate. TPGS is a waxy solid at room temperature and must be fully liquefied to form a homogeneous pre-concentrate.
-
API Integration: Add the dry N-2-Thiazolyl-2-pyridinamine powder directly to the warm excipient blend. Vortex vigorously for 2 minutes.
-
High-Energy Dispersion: Probe sonicate the mixture (20% amplitude, 5 seconds on / 5 seconds off) for 2 minutes. Alternatively, bath sonicate at 35°C for 30 minutes.
-
Cooling: Allow the formulation to return to room temperature (20-25°C). The mixture will become highly viscous but should remain clear.
-
Self-Validation Check: Place a drop of the cooled formulation on a glass slide and observe under a polarized light microscope. If birefringence (glowing crystals) is observed, undissolved microcrystals remain. You must either re-sonicate or the API load has exceeded the micellar capacity (requiring dilution).
Best Practices for Oral Gavage (PO) in Rodents
To ensure authoritative grounding in in vivo execution, adhere to the following physiological constraints when dosing these specific formulations:
-
Volume Constraints: The maximum safe administration volume for mice is 10 mL/kg (e.g., 0.2 mL for a standard 20 g mouse)[4]. Exceeding this with Vehicle B (which is highly hyperosmotic) will cause severe gastrointestinal distress and fluid shifts.
-
Equipment: Use a 20G or 22G reusable stainless steel or flexible disposable plastic feeding needle.
-
Viscosity Handling: Vehicle B is highly viscous. Draw the formulation into the syringe at a slow, deliberate pace. Rapid aspiration will introduce micro-bubbles, leading to highly inaccurate dosing volumes and potential air embolisms if accidentally misdirected.
-
Post-Dosing Observation: Monitor animals for 15-30 minutes post-gavage. Because Vehicle A is acidic (pH 3.1), minor esophageal irritation can occur if the gavage needle scratches the mucosal lining during insertion.
Sources
Application Note: Evaluating N-2-Thiazolyl-2-pyridinamine Derivatives in High-Throughput Cell Viability and Proliferation Assays
Introduction & Mechanistic Rationale
The N-2-Thiazolyl-2-pyridinamine (CAS 54670-80-3) scaffold is a highly privileged pharmacophore in medicinal chemistry. It serves as the structural core for numerous investigational anti-cancer agents, particularly small-molecule kinase inhibitors targeting oncogenic drivers such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3K), and Vascular Endothelial Growth Factor Receptors (VEGFR)[1]. During the hit-to-lead optimization of these derivatives, researchers must rigorously differentiate between cytotoxic compounds (which induce apoptosis and cell death) and cytostatic compounds (which halt cell cycle progression without immediate lethality).
To achieve this, we deploy an orthogonal, self-validating dual-assay system:
-
Metabolic Viability (CellTiter-Glo): This assay quantifies intracellular Adenosine Triphosphate (ATP) as a direct indicator of metabolically active cells. Because the bioluminescent luciferase reaction requires ATP, the luminescent signal is directly proportional to the viable cell number[2][3].
-
Active DNA Synthesis (EdU Incorporation): 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog incorporated into DNA during the S-phase of the cell cycle. Utilizing a copper-catalyzed alkyne-azide cycloaddition ("click chemistry"), EdU is detected with fluorescent azides. This method is superior to traditional BrdU assays as it bypasses harsh DNA denaturation steps, preserving cellular morphology for high-content imaging[4][5].
Causality in Experimental Design: Relying solely on ATP depletion can be misleading. A pure CDK4/6 inhibitor (cytostatic) may only cause a marginal drop in total ATP over 72 hours, potentially masking its efficacy. By pairing ATP quantification with EdU incorporation, a cytostatic N-2-Thiazolyl-2-pyridinamine derivative will reveal a sharp decline in DNA synthesis (EdU signal) despite relatively stable ATP levels, providing precise mechanistic clarity.
Experimental Workflows and Logical Relationships
Fig 1. High-throughput screening workflow for evaluating N-2-Thiazolyl-2-pyridinamine derivatives.
Fig 2. Pharmacological mechanism of N2T2P derivatives and corresponding assay readouts.
Detailed Methodologies
Protocol A: Compound Preparation and Treatment
Causality Check: N-2-Thiazolyl-2-pyridinamine derivatives are typically hydrophobic. Maintaining a constant, low concentration of Dimethyl Sulfoxide (DMSO) across all wells is critical to prevent solvent-induced cytotoxicity from confounding the assay readouts.
-
Stock Preparation: Dissolve the synthesized N-2-Thiazolyl-2-pyridinamine derivative in 100% anhydrous DMSO to yield a 10 mM master stock.
-
Serial Dilution: Prepare a 10-point, 1:3 serial dilution in 100% DMSO in a V-bottom 96-well plate.
-
Intermediate Dilution: Transfer 1 µL of the DMSO serial dilutions into 99 µL of complete culture media (1:100 dilution).
-
Final Treatment: Add 10 µL of this intermediate mixture to 90 µL of media in the assay plate. The final DMSO concentration will be strictly normalized to 0.1% (v/v) across all test and control wells.
Protocol B: Luminescent Cell Viability Assay (ATP-Based)
Standard: Adapted from the[6].
-
Cell Seeding: Seed target cancer cells (e.g., HCT116) at an optimized density of 2,000 cells/well in 25 µL of complete media using solid white, flat-bottom 384-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 25 µL of the diluted N-2-Thiazolyl-2-pyridinamine compounds (from Protocol A) to the wells. Incubate for 72 hours.
-
Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Mix to reconstitute. Equilibrate the assay plate and the reconstituted reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics[7].
-
Lysis and Reaction: Add 25 µL of CellTiter-Glo Reagent to each well. Mix on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis[6].
-
Signal Stabilization: Incubate at room temperature for 10 minutes[7].
-
Detection: Record luminescence using a microplate reader (e.g., PerkinElmer EnVision) with an integration time of 0.5 seconds per well.
Protocol C: EdU Incorporation Proliferation Assay
Standard: Based on the foundational click-chemistry methodology by [5].
-
Cell Seeding: Seed cells in black, clear-bottom 384-well plates (ideal for imaging) and treat with compounds for 72 hours as described above.
-
EdU Pulse: Add EdU to a final concentration of 10 µM directly into the culture media. Incubate for the final 2 hours of the 72-hour treatment window[5][8].
-
Fixation: Aspirate media. Add 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with PBS.
-
Permeabilization: Add 0.5% Triton X-100 in PBS for 20 minutes to allow penetration of the click-chemistry reagents. Wash twice with PBS.
-
Click Reaction: Prepare the Click-iT reaction cocktail fresh: 100 mM Tris (pH 8.5), 1 mM CuSO₄, 10 µM Alexa Fluor 488-azide, and 50 mM ascorbic acid (add ascorbic acid last to initiate the reduction of Cu(II) to Cu(I))[5][8]. Add 25 µL/well and incubate for 30 minutes in the dark.
-
Counterstain & Imaging: Wash three times with PBS. Add Hoechst 33342 (1 µg/mL) for 10 minutes to stain all nuclei. Image using a High-Content Screening (HCS) system to calculate the ratio of EdU-positive nuclei to total nuclei.
Data Presentation & Interpretation
Quantitative data from both assays should be normalized to the vehicle control (0.1% DMSO = 100% viability/proliferation) and plotted using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.
| Compound ID | Core Scaffold | Target Kinase | Viability IC₅₀ (ATP) | Proliferation IC₅₀ (EdU) | Primary Mechanism |
| Standard | Palbociclib | CDK4/6 | >10 µM | 0.15 µM | Cytostatic (G1 Arrest) |
| Standard | Staurosporine | Pan-kinase | 0.02 µM | 0.01 µM | Cytotoxic (Apoptosis) |
| N2T2P-001 | N-2-Thiazolyl-2-pyridinamine | PI3Kα | 0.85 µM | 0.12 µM | Mixed / Cytostatic |
| N2T2P-002 | N-2-Thiazolyl-2-pyridinamine | Unknown | 4.50 µM | 4.20 µM | Weak Cytotoxic |
| N2T2P-003 | N-2-Thiazolyl-2-pyridinamine | CDK2 | >10 µM | 0.08 µM | Potent Cytostatic |
Table 1. Representative IC₅₀ profiling of N-2-Thiazolyl-2-pyridinamine derivatives. Discrepancies between ATP and EdU IC₅₀ values (e.g., N2T2P-003) highlight the necessity of dual-assay screening to prevent false negatives for cytostatic agents.
References
- Freeze et al. (2015). Thiazole derivatives. US Patent 9,090,601 B2. Google Patents.
-
Salic A., Mitchison T.J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences (PNAS), 105(7):2415-2420. URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 3. promega.com [promega.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. interchim.fr [interchim.fr]
NMR chemical shifts for N-2-Thiazolyl-2-pyridinamine characterization
Application Note: NMR Characterization and Structural Validation of N-2-Thiazolyl-2-pyridinamine
Introduction & Mechanistic Context
N-2-Thiazolyl-2-pyridinamine (C₈H₇N₃S) is a highly privileged bis-heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimycobacterial agents[1]. The molecule consists of a pyridine ring and a thiazole ring linked via a secondary amine bridge. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires distinguishing between two electronically distinct heteroaromatic systems. The structural elucidation relies heavily on understanding the inductive effects of the heteroatoms (nitrogen and sulfur) and the resonance delocalization across the amine bridge, which significantly impacts the chemical shifts of both rings[2].
Sample Preparation & Self-Validating Protocol
To ensure a self-validating system where the acquired data inherently proves its own reliability, sample preparation must be meticulously controlled.
Protocol Steps & Causality:
-
Solvent Selection: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is explicitly chosen over CDCl₃ because its strong hydrogen-bond accepting nature disrupts the intermolecular dimerization typical of the aminothiazole motif. This ensures the molecule remains monomeric in solution, providing sharp, highly resolved peaks. Furthermore, DMSO slows the chemical exchange rate of the bridging NH proton, allowing it to be observed as a distinct, quantifiable singlet rather than a broadened baseline artifact[1].
-
-
Internal Standardization: Add 0.01% v/v Tetramethylsilane (TMS).
-
Causality: TMS provides an absolute zero reference (0.00 ppm). This self-validates the chemical shift axis, ensuring that any temperature-dependent drift in the solvent peak does not compromise the accuracy of the heteroaromatic assignments.
-
-
Temperature Control: Equilibrate the NMR probe to exactly 298 K (25 °C) for 5 minutes prior to tuning, matching, and shimming.
-
Causality: Strict thermal stability prevents convection currents within the NMR tube, which would otherwise degrade the lineshape and ruin the resolution of the fine pyridine multiplet couplings.
-
1D NMR Data Acquisition & Analysis
Quantitative data must be acquired using a well-shimmed instrument (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The integration of the ¹H spectrum must sum exactly to 7 protons (excluding the solvent residual peak), acting as an internal validation of sample purity and structural integrity.
Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| NH | 11.20 | Singlet (s) | - | 1H | Highly deshielded due to electron withdrawal from two adjacent heteroaromatic rings and H-bonding with DMSO[1]. |
| Py-H6 | 8.30 | ddd | 5.0, 1.8, 0.8 | 1H | Strong inductive deshielding from the adjacent pyridine nitrogen. |
| Py-H4 | 7.75 | ddd | 8.2, 7.4, 1.8 | 1H | Para to the amine; standard conjugated aromatic system. |
| Thz-H4 | 7.35 | d | 3.6 | 1H | Deshielded by the adjacent thiazole nitrogen[2]. |
| Py-H3 | 7.10 | dt | 8.2, 0.8 | 1H | Ortho to the amine; shielded by resonance electron donation from the NH lone pair. |
| Thz-H5 | 7.00 | d | 3.6 | 1H | Adjacent to the sulfur atom; relatively shielded compared to H4[2]. |
| Py-H5 | 6.90 | ddd | 7.4, 5.0, 0.8 | 1H | Meta to the amine; least affected by resonance donation. |
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆, 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| Thz-C2 | 159.5 | Quaternary (C) | Extreme deshielding due to attachment to two nitrogens and one sulfur[3]. |
| Py-C2 | 152.0 | Quaternary (C) | Attached to the exocyclic NH and the ring nitrogen. |
| Py-C6 | 147.5 | Methine (CH) | Adjacent to the pyridine nitrogen. |
| Thz-C4 | 138.5 | Methine (CH) | Adjacent to the thiazole nitrogen[2]. |
| Py-C4 | 138.0 | Methine (CH) | Para position on the pyridine ring. |
| Py-C5 | 116.5 | Methine (CH) | Meta position on the pyridine ring. |
| Py-C3 | 112.0 | Methine (CH) | Ortho position, shielded by amine resonance. |
| Thz-C5 | 109.5 | Methine (CH) | Adjacent to sulfur, highly shielded relative to the rest of the ring[2]. |
2D NMR Workflow for Unambiguous Assignment
To elevate the analysis from a presumptive assignment to a rigorously validated structure, a 2D NMR workflow is mandatory. This multi-stage protocol creates a closed-loop logical proof of the molecule's connectivity.
Step-by-Step 2D Methodology:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Action: Acquire a gradient-selected COSY spectrum.
-
Validation: Map the continuous four-spin system of the pyridine ring (H3 ↔ H4 ↔ H5 ↔ H6). The thiazole ring will independently show a simple two-spin isolated system (H4 ↔ H5) with a characteristic ~3.6 Hz coupling[2].
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Acquire a multiplicity-edited HSQC.
-
Validation: Correlate the 6 proton signals (excluding NH) to their directly attached carbons. This self-validates the ¹³C 1D spectrum by confirming exactly 6 protonated carbons and leaving 2 unassigned signals (159.5 ppm and 152.0 ppm), which are definitively proven to be the quaternary C2 carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Acquire an HMBC optimized for long-range couplings (³J_CH ≈ 8 Hz).
-
Validation: This is the definitive proof of the molecular bridge. The NH proton (11.20 ppm) must show strong ³J correlations to both Py-C2 (152.0 ppm) and Thz-C2 (159.5 ppm). Furthermore, Thz-H4 will correlate to Thz-C2, and Py-H3 will correlate to Py-C2, locking the entire structural framework together[3].
-
Visualization: Structural Elucidation Workflow
Fig 1. Logical workflow for the 2D NMR structural elucidation of N-2-Thiazolyl-2-pyridinamine.
References
- Title: (PDF)
- Title: A Practical Preparation of 5-(Ketoaryl)
- Title: 4-Methyl-5-vinylthiazole | 1759-28-0 | Benchchem (A Comparative Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Thiazoles)
Sources
Application Note: Mass Spectrometry Fragmentation Pattern of N-2-Thiazolyl-2-pyridinamine
Executive Summary
N-2-Thiazolyl-2-pyridinamine (CAS: 54670-80-3) is a critical diarylamine scaffold frequently utilized in the development of kinase inhibitors, antimicrobial agents, and agricultural chemicals. Accurate pharmacokinetic profiling and metabolite identification of this compound require highly specific analytical methods. This application note provides a comprehensive, causality-driven guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation behavior of N-2-Thiazolyl-2-pyridinamine. By detailing the charge-directed cleavage mechanisms and providing a self-validating LC-MS/MS protocol, this guide empowers analytical scientists to confidently quantify and characterize this structural motif in complex biological matrices.
Structural Rationale & Ionization Dynamics
The molecular architecture of N-2-Thiazolyl-2-pyridinamine ( C8H7N3S , Exact Mass: 177.0361 Da) consists of an electron-deficient pyridine ring and an electron-rich thiazole ring connected via a secondary amine bridge.
In positive ion mode (ESI+), the molecule readily accepts a proton to form the precursor ion [M+H]+ at m/z 178.04. The fragmentation trajectory is dictated by the site of protonation. Because the bridging secondary amine and the endocyclic nitrogens of both rings compete for the proton, collision-induced dissociation (CID) yields highly specific, charge-directed cleavage products [1]. Protonation at the pyridine nitrogen weakens the adjacent C-N bridge bond, driving the formation of the 2-aminopyridine fragment. Conversely, protonation at the thiazole nitrogen directs the formation of the 2-aminothiazole fragment [2].
Experimental Methodology: LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal quality control (QC) checkpoints to verify ionization efficiency and rule out matrix interference [4].
Step 1: Sample Preparation & Quality Control
-
Stock Solution: Dissolve 1.0 mg of N-2-Thiazolyl-2-pyridinamine standard in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.
-
Working Standards: Dilute the stock serially in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to generate a calibration curve (1 ng/mL to 1000 ng/mL). Causality Note: 0.1% Formic acid is critical; it acts as a proton donor to maximize the yield of the [M+H]+ precursor ion.
-
Internal Standard (IS): Spike samples with a stable isotope-labeled analog (e.g., 13C3 -labeled) or a structural analog (e.g., 2-aminobenzothiazole) at a constant concentration of 50 ng/mL.
-
Validation Checkpoint: Prepare a solvent blank (matrix + IS only). This is mandatory to validate the absence of column carryover from previous high-concentration injections.
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Column wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometry Parameters (ESI+)
-
Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.
-
MS/MS Optimization (Product Ion Scan): Isolate the precursor ion at m/z 178.04. Perform a breakdown curve by ramping the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.
-
Transition Selection: Select m/z 178.04 → 101.02 as the Quantifier (highest signal-to-noise) and m/z 178.04 → 95.06 as the Qualifier to ensure peak purity.
Mechanistic Fragmentation Pathways
The fragmentation of N-2-Thiazolyl-2-pyridinamine under CID conditions follows two primary logical pathways:
-
Pathway A: Bridge Cleavage (Low to Medium CE: 15-25 eV) Cleavage of the C-N bonds flanking the secondary amine yields two dominant fragments. Loss of the neutral pyridine moiety (77 Da) results in the stable 2-aminothiazole product ion at m/z 101.02. Alternatively, loss of the neutral thiazole radical/molecule (83 Da) yields the 2-aminopyridine product ion at m/z 95.06.
-
Pathway B: Ring Contraction & Neutral Loss (High CE: 25-35 eV) Higher collision energies shatter the heterocyclic rings. The thiazole ring is particularly prone to retro-cleavage, ejecting neutral Carbon Sulfide (CS, 44 Da) to form an m/z 134.07 ion, or Hydrogen Cyanide (HCN, 27 Da) to form an m/z 151.03 ion[3]. Minor loss of ammonia ( NH3 , 17 Da) from the bridging amine can also be observed at m/z 161.02.
Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-2-Thiazolyl-2-pyridinamine.
Quantitative Data & Transition Assignments
To facilitate rapid MRM method building, the quantitative fragmentation data is summarized below. The optimal collision energy is highly dependent on the stability of the leaving group.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Formula of Product | Structural Assignment | Optimal CE (eV) | Relative Abundance |
| 178.04 | 101.02 | 77.03 | [C3H5N2S]+ | 2-Aminothiazole ion | 22 | High (Quantifier) |
| 178.04 | 95.06 | 83.00 | [C5H7N2]+ | 2-Aminopyridine ion | 24 | High (Qualifier) |
| 178.04 | 161.02 | 17.03 | [C8H5N2S]+ | Loss of NH3 | 15 | Low |
| 178.04 | 151.03 | 27.01 | [C7H6N2S]+ | Loss of HCN | 28 | Medium |
| 178.04 | 134.07 | 43.97 | [C7H7N3]+ | Loss of CS | 32 | Low |
Method Validation & Troubleshooting
-
Matrix Effects (Ion Suppression): Thiazole derivatives are susceptible to ion suppression in plasma or serum matrices. Causality: Endogenous phospholipids compete for charge on the ESI droplet surface. Solution: If the internal standard response drops by >20% compared to neat solvent, implement a solid-phase extraction (SPE) cleanup step rather than simple protein precipitation.
-
Isotopic Fidelity: Sulfur ( 32S ) has a natural 34S isotope with ~4.2% abundance. Ensure that your quadrupole isolation window (typically 0.7 Da) does not inadvertently clip the isotopic envelope, which can lead to non-linear calibration curves at high concentrations.
-
Tautomerization: N-2-Thiazolyl-2-pyridinamine can exist in an imine-amine tautomeric equilibrium. While this does not change the precursor m/z, it can cause peak broadening on the LC column if the mobile phase pH is near the pKa of the molecule. Maintain the mobile phase at pH ~2.7 (using 0.1% Formic Acid) to lock the molecule in its protonated state, ensuring a sharp, Gaussian chromatographic peak.
References
-
"Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics" PMC. URL:[Link]
-
"UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules" MDPI. URL:[Link]
-
"Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole..." d-nb.info. URL: [Link]
Application Note: N-2-Thiazolyl-2-pyridinamine Assay Development Guidelines for High-Throughput Screening (HTS)
Document Type: Technical Application Note & HTS Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The N-2-Thiazolyl-2-pyridinamine scaffold (also recognized as 2-(2-pyridinylamino)thiazole) is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The structural geometry of this scaffold allows the nitrogen of the pyridine ring and the NH of the amine linker to act as a highly efficient bidentate hydrogen bond donor/acceptor pair. This motif anchors the molecule tightly to the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2 or Met2029 in ROS1) [1].
Given the high affinity and lipophilic nature of this scaffold, developing a robust High-Throughput Screening (HTS) assay requires a highly sensitive, interference-free platform. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this application. By utilizing a long-lifetime Lanthanide fluorophore (e.g., Europium) and introducing a microsecond time delay (50–100 µs) before signal acquisition, TR-FRET effectively eliminates short-lived background autofluorescence commonly exhibited by dense aromatic libraries, preventing the "inner filter effect" and false positives [2].
Assay Principle & Logical Framework
This protocol utilizes a competitive binding TR-FRET assay architecture. The system relies on three core components:
-
A GST-tagged target kinase.
-
An ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647).
-
A Europium (Eu)-labeled anti-GST antibody.
The Causality of the Signal: When the tracer binds the kinase's ATP pocket, it comes into close proximity with the Eu-antibody bound to the GST tag. Excitation of Europium at 340 nm results in energy transfer to the tracer, emitting a high FRET signal at 665 nm. When an N-2-Thiazolyl-2-pyridinamine derivative successfully competes for the ATP pocket, it displaces the tracer. This increases the physical distance between the fluorophores, disrupting FRET and resulting in a dominant unquenched Europium emission at 615 nm.
Figure 1: TR-FRET competitive binding assay principle for N-2-Thiazolyl-2-pyridinamine.
Assay Development & Quantitative Optimization
To ensure the protocol operates as a self-validating system, the biochemical environment must be strictly controlled. The following tables summarize the empirical optimization data required before initiating an HTS campaign.
Table 1: Buffer Optimization Parameters
| Parameter | Optimal Range | Mechanistic Causality |
| HEPES (pH) | 50 mM, pH 7.5 | Maintains physiological ionization of the N-2-Thiazolyl-2-pyridinamine amine linker, ensuring optimal bidentate hinge binding. |
| DTT | 1–2 mM | Keeps the kinase's catalytic cysteines in a reduced state, preventing oxidative cross-linking that distorts the ATP pocket. |
| MgCl₂ | 10 mM | Essential for coordinating the phosphate-mimicking groups of the fluorescent tracer, stabilizing the binding complex. |
| DMSO Tolerance | 1% (v/v) Final | HTS libraries are stored in 100% DMSO. Exceeding 1% can denature the kinase or artificially quench the TR-FRET signal. |
| Brij-35 / Tween-20 | 0.01% (v/v) | Prevents the highly lipophilic N-2-Thiazolyl-2-pyridinamine derivatives from aggregating or adhering to the microplate walls. |
Table 2: Reagent Titration Data
| Reagent | Optimal Conc. | Rationale for Selection |
| GST-Kinase | 5 nM | Lowest concentration that yields a stable assay window (Signal-to-Background > 5), preventing stoichiometric inhibitor depletion. |
| Fluorescent Tracer | 15–30 nM | Set at or slightly below its Kd to ensure the assay is sensitive to competitive displacement by the test compounds. |
| Eu-Antibody | 2 nM | Optimized to saturate the GST tags without causing a "hook effect" (signal quenching due to excess unbound antibody). |
Step-by-Step HTS Protocol
This protocol is designed for a 384-well low-volume format. It is engineered to be self-validating : every single plate contains its own maximum and minimum signal controls to calculate a real-time Z'-factor.
Figure 2: Step-by-step 384-well HTS workflow for kinase inhibitor screening.
Phase 1: Plate Layout & Compound Dispensing
-
Prepare 384-well Plates: Use low-volume, black, non-binding surface microplates (e.g., Corning 4514) to minimize background fluorescence and nonspecific binding.
-
Acoustic Dispensing: Using an Echo Acoustic Dispenser, transfer 160 nL of N-2-Thiazolyl-2-pyridinamine test compounds (from a 1 mM stock) into columns 3–22.
-
Self-Validating Controls:
-
Negative Control (Max FRET): Dispense 160 nL of 100% DMSO into columns 1–2.
-
Positive Control (Min FRET): Dispense 160 nL of a reference inhibitor (e.g., Staurosporine, 1 mM) into columns 23–24.
-
Phase 2: Reagent Addition
-
Kinase/Antibody Mix: Prepare a 2X master mix containing 10 nM GST-Kinase and 4 nM Eu-anti-GST antibody in the optimized assay buffer.
-
Dispense: Add 8 µL of the Kinase/Antibody mix to all wells using a non-contact bulk dispenser. Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
Tracer Addition: Prepare a 2X master mix of 30 nM Fluorescent Tracer. Add 8 µL to all wells to initiate the competition (Final assay volume = 16.16 µL).
Phase 3: Incubation & Readout
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes. Mechanistic note: 60 minutes ensures the binding kinetics of the lipophilic N-2-Thiazolyl-2-pyridinamine derivatives reach equilibrium.
-
TR-FRET Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using the following settings:
-
Excitation: 340 nm
-
Emission 1 (Donor): 615 nm
-
Emission 2 (Acceptor): 665 nm
-
Delay Time: 100 µs
-
Integration Time: 200 µs
-
Data Analysis & Quality Control
To process the data, calculate the Emission Ratio for each well: Emission Ratio = (Signal at 665 nm) / (Signal at 615 nm)
Z'-Factor Calculation (Assay Robustness)
The assay must validate itself on a per-plate basis using the Z'-factor equation:
Z′=1−∣μmax−μmin∣3(σmax+σmin)Where σ is the standard deviation and μ is the mean of the emission ratios for the DMSO control (max) and reference inhibitor (min).
-
Acceptance Criteria: A Z′≥0.6 indicates a highly robust assay suitable for HTS.
IC₅₀ Determination
Plot the normalized Emission Ratios against the log of the compound concentrations. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50 values of the N-2-Thiazolyl-2-pyridinamine derivatives.
Troubleshooting Guide
-
Issue: Poor Z'-Factor (< 0.5) or High Well-to-Well Variability.
-
Causality: Often caused by micro-bubbles in the wells or evaporation during incubation.
-
Solution: Centrifuge the plate at 1000 x g for 1 minute after reagent addition. Ensure plates are sealed tightly during the 60-minute incubation.
-
-
Issue: False Positives (Signal Quenching).
-
Causality: Highly conjugated N-2-Thiazolyl-2-pyridinamine analogs may absorb light at 340 nm (Inner Filter Effect).
-
Solution: Check the raw 615 nm (Europium) channel. If the 615 nm signal drops by >30% compared to the DMSO control, the compound is an optical interferent, not a true inhibitor.
-
-
Issue: Hook Effect (Biphasic Tracer Titration Curve).
-
Causality: Too much Eu-antibody saturates both the kinase and the bulk solution, preventing the close proximity required for FRET.
-
Solution: Strictly maintain the Eu-antibody concentration at ≤2 nM.
-
References
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. National Institutes of Health (NIH) / PMC.[Link]
-
Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. National Institutes of Health (NIH) / PubMed.[Link]
how to improve aqueous solubility of N-2-Thiazolyl-2-pyridinamine
A Guide to Improving Aqueous Solubility for Researchers
Welcome to the technical support guide for N-2-Thiazolyl-2-pyridinamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to help you make informed decisions in your experiments.
N-2-Thiazolyl-2-pyridinamine possesses a chemical structure characterized by aromatic pyridine and thiazole rings linked by an amine group. This combination of heterocyclic and aromatic systems often results in low intrinsic aqueous solubility due to the molecule's relatively nonpolar nature and strong intermolecular forces in its solid state. This guide provides a systematic approach to overcoming this critical challenge.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-2-Thiazolyl-2-pyridinamine in my aqueous buffer. Why is it so poorly soluble?
Answer: The low aqueous solubility of N-2-Thiazolyl-2-pyridinamine stems from its molecular structure. The pyridine and thiazole rings are largely hydrophobic, and the overall molecule has a planar character that can favor strong crystal lattice packing. For a molecule to dissolve, water molecules must expend energy to break apart these intermolecular forces and surround each individual molecule (solvation).
The key to improving its solubility lies in exploiting the ionizable nitrogen atoms within its structure—specifically, the pyridine ring nitrogen and the linking amine nitrogen. These are basic sites that can be protonated. The un-ionized form is sparingly soluble, but the ionized (protonated) form carries a positive charge, making it significantly more polar and thus more soluble in water.[1][2] This pH-dependent solubility is the most critical property to leverage.[2][3]
Q2: What is the simplest and most direct method I should try first to improve solubility?
Answer: The most straightforward and often most effective initial approach is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the basic nitrogen centers on the molecule, converting the neutral free base into a more soluble salt form in situ.
Compounds with ionizable groups often exhibit a dramatic increase in solubility as the pH moves away from their pKa.[1][2] For a basic compound like N-2-Thiazolyl-2-pyridinamine, lowering the pH will increase the ratio of the charged, more soluble species to the uncharged, less soluble species, as predicted by the Henderson-Hasselbalch equation.[4]
Workflow for pH-Based Solubility Enhancement
Caption: A step-by-step workflow for using pH adjustment to improve solubility.
Q3: I tried lowering the pH, but the compound either remains insoluble or precipitates upon standing. What should I try next?
Answer: If pH adjustment alone is insufficient or leads to instability, the next logical step is to use a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This makes the environment more favorable for dissolving hydrophobic molecules.
This technique is highly effective for nonpolar drugs and is widely used in parenteral formulations due to the low toxicity of common co-solvents.[5]
Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
| Ethanol | 5 - 40% | Volatile. Widely used but can affect biological systems. |
| Propylene Glycol (PG) | 10 - 60% | Less volatile than ethanol. A common vehicle for oral and injectable drugs. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low volatility and low toxicity. Can significantly increase the solubility of many poorly soluble compounds.[6] |
| Dimethyl Sulfoxide (DMSO) | < 1% (in cell culture) | Excellent solubilizing power but can have significant biological effects. Use at the lowest possible concentration. |
Protocol: Co-solvent Screening
-
Preparation: Prepare 50% (v/v) aqueous solutions of ethanol, propylene glycol, and PEG 400.
-
Screening: Attempt to dissolve a known amount of N-2-Thiazolyl-2-pyridinamine in each 50% co-solvent mixture to determine which provides the best solubilizing power.
-
Titration: Take the most effective co-solvent and prepare a series of dilutions in your aqueous buffer (e.g., 40%, 30%, 20%, 10%, 5%).
-
Optimization: Determine the lowest percentage of co-solvent that maintains the desired concentration of your compound in a clear solution without precipitation. This minimizes potential toxicity or interference from the solvent in your assay.
Q4: My experiment is highly sensitive to organic solvents. Are there any solvent-free methods to increase solubility?
Answer: Yes. For applications where organic solvents are undesirable, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[7]
They can encapsulate the poorly soluble N-2-Thiazolyl-2-pyridinamine molecule, or at least its hydrophobic thiazole portion, within this cavity.[] The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively solubilizing the guest molecule.[9] This is particularly effective for aromatic and heterocyclic molecules.[10]
Caption: Cyclodextrins solubilize hydrophobic molecules by forming inclusion complexes.
Recommended Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Advantages |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and very low toxicity. Widely used in pharmaceutical formulations.[9][10] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | The negative charge provides very high water solubility and an excellent safety profile.[] |
| Randomly-methylated-β-cyclodextrin | RAMEB | More lipophilic and can have a stronger binding capacity, leading to significant solubility enhancement.[][10] |
Protocol: Preparing a Cyclodextrin Formulation
-
Selection: Choose a suitable cyclodextrin, such as HP-β-CD, for initial trials.
-
Molar Ratio: Prepare solutions with different molar ratios of cyclodextrin to your compound (e.g., 1:1, 2:1, 5:1).
-
Method:
-
Dissolve the required amount of cyclodextrin in your aqueous buffer first.
-
Slowly add the N-2-Thiazolyl-2-pyridinamine powder to the cyclodextrin solution while stirring or vortexing.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature to ensure maximum complex formation. Gentle heating or sonication can sometimes accelerate this process.
-
-
Analysis: Centrifuge the solution and measure the concentration of the compound in the supernatant to determine the solubility enhancement.
Q5: I need to prepare a solid dosage form with improved dissolution. What techniques should I consider?
Answer: For improving the dissolution rate of a solid form, solid dispersion is a well-established and highly effective technique.[11] This involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[11] When the solid dispersion is exposed to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles. This high surface area dramatically increases the dissolution rate.[11][12]
Commonly Used Carriers for Solid Dispersions:
-
Polyethylene Glycols (PEGs): PEGs (e.g., PEG 4000, PEG 6000) are widely used due to their hydrophilicity and low toxicity.[11]
-
Polyvinylpyrrolidone (PVP): PVP is another excellent carrier that can form amorphous solid dispersions.[11]
-
Urea, Mannitol, Citric Acid: These are other water-soluble carriers that can be effective.[11]
Method: Solvent Evaporation for Solid Dispersion
-
Dissolution: Dissolve both N-2-Thiazolyl-2-pyridinamine and a hydrophilic carrier (e.g., PEG 6000) in a suitable common volatile solvent, such as ethanol or methanol.
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator). This co-precipitates the drug and carrier together.[11]
-
Drying: Dry the resulting solid mass thoroughly under vacuum to remove any residual solvent.
-
Processing: The resulting solid can be ground or milled into a fine powder, which should exhibit significantly enhanced dissolution compared to the original crystalline drug.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates when stock in DMSO is added to aqueous buffer. | The compound's solubility limit in the final aqueous medium is exceeded. DMSO percentage may be too high. | Lower the final concentration of the compound. Ensure the final DMSO concentration is <0.5%.[13] Add the DMSO stock to the buffer slowly while vortexing. |
| Solution is clear initially but becomes cloudy or precipitates over time. | The solution is supersaturated and thermodynamically unstable. The pH of the solution may be drifting. | Re-evaluate the formulation. You may need a higher concentration of co-solvent or cyclodextrin. Ensure your buffer has sufficient capacity to maintain the target pH. |
| Solubility is inconsistent between experiments. | Temperature fluctuations. Inaccurate pH measurement or control. Variation in raw material (e.g., different polymorphs). | Control the temperature during experiments.[14] Calibrate your pH meter before each use. Characterize the solid state of your compound. |
| The chosen method interferes with the biological assay. | The co-solvent (e.g., DMSO, ethanol) or excipient (e.g., cyclodextrin) is causing unintended biological effects. | Run a vehicle control (all components except your compound) to quantify any background effects. Use the lowest effective concentration of any excipient. Consider a different solubility enhancement method. |
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Journal of Applied Pharmaceutical Science.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- Solubility enhancement techniques: A comprehensive review. (2023).
- Intrinsic Solubility of Ionizable Compounds
- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers. (2021).
- Ionizable Drug Self-Associations and the Solubility Dependence on pH. (2021).
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). MDPI.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Can I use Cyclodextrin to improve the solubility of a compound? (2015).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace.
- solubility issues with 2-(2-methyl-1H-imidazol-1-yl)ethanamine in vitro. (n.d.). Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. wjbphs.com [wjbphs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Troubleshooting N-2-Thiazolyl-2-pyridinamine Precipitation in Cell Culture Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of highly hydrophobic small molecules. N-2-Thiazolyl-2-pyridinamine (and its structural derivatives, which form the core scaffold of several kinase inhibitors) presents a unique challenge. Its planar aromatic structure and high lipophilicity make it highly prone to crystallization and precipitation when transitioning from an organic stock solution into aqueous cell culture media.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure your compound remains bioavailable, preventing artifactual data in your dose-response curves.
Part 1: Diagnostic Workflow
Precipitation is not a single phenomenon; its timing reveals its underlying thermodynamic or kinetic cause. Use the diagnostic logic tree below to identify the root cause of your specific issue.
Diagnostic logic tree for identifying and resolving compound precipitation.
Part 2: Frequently Asked Questions (Mechanistic Q&A)
Q1: Why does my N-2-Thiazolyl-2-pyridinamine stock turn cloudy the exact second it touches the cell culture media? A: This is a classic kinetic failure known as solvent shock . The compound is highly soluble in 100% DMSO but practically insoluble in water. When you inject a high-concentration DMSO stock directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic N-2-Thiazolyl-2-pyridinamine molecules stripped of their solvent shell, resulting in localized supersaturation. The planar molecules rapidly stack via π-π interactions, forming insoluble micro-crystals before they can disperse.
Q2: I didn't see any precipitate initially, but my assay results are highly variable, and I see needle-like crystals under the microscope at 72 hours. What happened? A: Delayed precipitation is driven by thermodynamic equilibration or environmental shifts . Even if you successfully bypass initial solvent shock, the final concentration may still exceed the compound's absolute thermodynamic solubility limit. Furthermore, evaporation in the incubator over 72 hours concentrates the media salts and the compound, pushing it past its solubility threshold. Temperature drops (e.g., taking the plate out to view under a microscope) also drastically lower the solubility limit, triggering crystallization.
Q3: Can I just pass the cloudy media through a 0.22 µm syringe filter to remove the precipitate before adding it to my cells? A: Absolutely not. Filtering physically removes the active pharmaceutical ingredient (API) from your assay. The resulting filtrate will have an unknown, drastically reduced concentration of N-2-Thiazolyl-2-pyridinamine. This completely invalidates your dose-response curves, IC50 calculations, and Structure-Activity Relationship (SAR) data . You must resolve the solubility issue chemically or procedurally, not mask it mechanically.
Part 3: Quantitative Data & Tolerability Limits
To design a successful assay, you must balance the solubility requirements of the compound with the physiological tolerances of your cell line.
Table 1: Solubility and Co-Solvent Parameters for N-2-Thiazolyl-2-pyridinamine Assays
| Parameter | Limit / Recommendation | Mechanistic Rationale |
| Max Final DMSO Concentration | 0.1% - 0.5% (v/v) | Exceeding 0.5% induces cellular toxicity, alters membrane permeability, and skews baseline metabolic profiles in mammalian cells . |
| Aqueous Solubility Limit (pH 7.4) | < 10 µM (unformulated) | The rigid, hydrophobic thiazolyl-pyridinamine structure resists hydration and lacks sufficient polar surface area. |
| Working Concentration Limit (10% FBS) | ~50 - 100 µM | Serum albumin acts as a hydrophobic carrier, providing steric shielding and significantly increasing the apparent solubility limit . |
| Pre-warming Temperature | 37°C | Warmer solvents possess higher kinetic energy, maintaining a higher solubility limit and preventing thermal shock during the dilution phase . |
Part 4: Self-Validating Experimental Protocols
Do not rely on simply pipetting and hoping for the best. The following protocols are designed to enforce solubility through physical chemistry principles and validate the outcome mathematically.
Protocol 1: Stepwise Dilution and Solubilization Strategy
Causality: This protocol prevents localized supersaturation by bridging the polarity gap between 100% DMSO and 100% aqueous media using high shear forces and thermal control.
-
Inspect the Stock: Thaw your 10 mM N-2-Thiazolyl-2-pyridinamine DMSO stock at room temperature. Vortex vigorously and inspect against a light source for pre-existing crystals. If crystals remain, heat the stock to 37°C for 5 minutes.
-
Thermal Equilibration: Pre-warm the target cell culture media (must contain carrier proteins, e.g., 10% FBS) to exactly 37°C in a water bath. Cold media is the primary trigger for instant precipitation.
-
Intermediate Dilution: Do not spike the 10 mM stock directly into the media. Create an intermediate stock by diluting the 10 mM stock 1:10 into 100% DMSO (yielding a 1 mM working stock).
-
High-Shear Injection: Place the tube of pre-warmed media on a vortex mixer at medium-high speed. While the media is actively swirling, inject the required volume of the 1 mM intermediate stock directly into the center of the vortex.
-
Mechanism: The high shear forces disperse the DMSO micro-droplets instantly, preventing the localized concentration spikes that trigger nucleation.
-
Protocol 2: Turbidimetric Validation of Solubility (Self-Validating System)
Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates, which can settle on cells and cause localized toxicity. This protocol uses spectrophotometric light scattering to validate true solubility.
-
Prepare Samples: Prepare the final working concentration of N-2-Thiazolyl-2-pyridinamine in your media using Protocol 1. Prepare a parallel Vehicle Control (media + the exact equivalent % of DMSO, minus the compound).
-
Plate Aliquots: Transfer 200 µL of the compound solution and 200 µL of the Vehicle Control into adjacent wells of a clear-bottom 96-well plate.
-
Spectrophotometric Read: Read the absorbance at 600 nm ( OD600 ) using a microplate reader.
-
Validation Logic:
-
Calculate ΔOD=ODCompound−ODVehicle .
-
If ΔOD>0.05 : Micro-precipitates are present and scattering light. The solution is invalid and must be discarded. You must lower your top concentration or increase carrier protein levels.
-
If ΔOD≤0.05 : The compound is fully solubilized. The assay is validated to proceed.
-
Part 5: Mechanistic Pathway of Carrier Rescue
When utilizing media supplemented with Fetal Bovine Serum (FBS), the abundant serum albumin acts as a critical solubilizing agent. The diagram below illustrates how albumin prevents the thermodynamic collapse of the compound.
Mechanistic pathway of serum albumin preventing hydrophobic compound precipitation.
References
-
Title: Assay Operations for SAR Support - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Technical Support Center: Troubleshooting Off-Target Background Noise for N-2-Thiazolyl-2-pyridinamine Derivatives in Vitro
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing the N-2-Thiazolyl-2-pyridinamine scaffold. This chemical motif is a cornerstone in modern drug discovery, forming the basis for numerous targeted therapies, particularly kinase inhibitors.[1][2] Its unique structure, featuring a hydrogen bond donor amine and aromatic systems capable of π-π stacking, allows for potent interactions with biological targets.[2] However, these same properties can also lead to non-specific binding and off-target interactions, resulting in frustratingly high background noise in in vitro assays.
This guide provides a structured, experience-driven framework for diagnosing and mitigating these issues. We will move beyond simple checklists to explain the causality behind each troubleshooting step, empowering you to build more robust and reliable assays.
Part 1: Foundational Principles of Off-Target Noise with Thiazolyl-Pyridinamine Scaffolds
Understanding the root cause of background noise is the first step toward eliminating it. For compounds based on the N-2-Thiazolyl-2-pyridinamine core, noise typically originates from two primary sources: the inherent physicochemical properties of the compound and the specific components of your assay system.
Lipophilic drug-like molecules have a natural tendency to bind non-specifically to surfaces like plasticware and assay components such as proteins and membranes, which can distort experimental results.[3] Furthermore, heterocyclic scaffolds can engage in non-specific hydrogen bonding and electrostatic interactions with a variety of biological macromolecules, including proteins and nucleic acids.[4]
Caption: Systematic workflow for assay background issues.
This protocol is designed to systematically identify and correct sources of background noise originating from the assay itself.
-
Blocking Optimization:
-
Rationale: The blocking buffer's role is to occupy all non-specific binding sites on the plate surface without interfering with the assay. [5]Insufficient blocking leaves sites open for detection reagents to bind.
-
Action: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). If this fails, test a different blocking agent. Common options include 1-5% Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available protein-free blockers. [6] * Control: Include a "no blocking" control to confirm the necessity of this step.
-
-
Washing Protocol Enhancement:
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Rationale: Inadequate washing fails to remove unbound detection reagents, a primary cause of high background. [7][8] * Action: Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a 30-60 second soak time during each wash step to improve the removal of non-specifically bound molecules. [5]Ensure your wash buffer contains a mild non-ionic detergent like Tween-20 (typically 0.05-0.1%).
-
-
Detection Reagent Titration:
-
Rationale: An excessive concentration of a detection antibody or enzyme-conjugate is a very common cause of high background. [6][7] * Action: Perform a titration experiment. Create a serial dilution of your detection reagent (e.g., secondary antibody) while keeping the concentration of your positive control/analyte constant. Analyze the signal-to-background ratio to identify the optimal concentration that provides a robust signal without elevating the background.
-
-
Reagent and Buffer Integrity Check:
-
Rationale: Microbial contamination or degradation of buffers and substrates can lead to spurious signals. [8] * Action: Prepare all buffers fresh using high-purity water and filtered stocks. If using a chromogenic or chemiluminescent substrate, ensure it has not expired and has been stored correctly. A substrate-only control should yield a near-zero signal.
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Q2: The background signal increases as I increase the concentration of my thiazolyl-pyridinamine compound. What does this mean?
A2: Senior Scientist's Insight: This dose-dependent effect points directly to the compound itself. There are three likely culprits:
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Non-Specific Binding (NSB): The compound is binding to surfaces or proteins within the assay system (e.g., the plate, blocking proteins, or cellular components). [9]2. Compound Aggregation: At higher concentrations, the compound may be forming aggregates that scatter light or physically entrap detection reagents.
-
Direct Assay Interference: The compound itself is autofluorescent, colored, or directly interacts with the detection system (e.g., inhibiting/activating a reporter enzyme).
-
Direct Interference Check:
-
Rationale: This simple control isolates the compound's intrinsic properties.
-
Action: Set up a plate with only assay buffer and serial dilutions of your compound. Add the final detection substrate and read the plate. A significant signal in the absence of any other assay components confirms direct interference (e.g., autofluorescence).
-
Mitigation: If interference is observed, you may need to switch to a different detection wavelength or a different assay technology (e.g., from fluorescence to luminescence). For absorbance-based assays like MTT, specialized protocols using acid-isopropanol can help dissolve the compound and eliminate its absorbance contribution. [10]
-
-
Non-Specific Binding (NSB) Assessment:
-
Rationale: Understanding the extent of NSB is critical. This can be assessed by measuring binding in the absence of the specific target.
-
Action: In a biochemical assay, run the experiment with a "mock" setup that includes all components except the specific target protein/enzyme. For example, use heat-inactivated enzyme or beads without the immobilized target. A high signal in this setup indicates NSB to other assay components.
-
Mitigation: See Q3 for buffer optimization strategies to reduce NSB.
-
-
Solubility and Aggregation Check:
-
Rationale: Compound aggregates are a notorious source of artifacts.
-
Action: Visually inspect your highest concentration wells for precipitation. Use dynamic light scattering (DLS) if available to formally test for aggregation at your working concentrations. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before the final dilution into aqueous assay buffer, and never exceed the recommended final concentration of the organic solvent (typically <1%).
-
Q3: How can I modify my assay buffer to reduce compound-driven background noise?
A3: Senior Scientist's Insight: Optimizing the assay buffer is a powerful strategy for suppressing non-specific hydrophobic and electrostatic interactions. The addition of detergents and non-specific proteins can dramatically improve the signal-to-noise ratio.
| Additive | Typical Concentration | Mechanism of Action | Considerations & Best Practices |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent. Reduces non-specific hydrophobic interactions by coating surfaces and binding to hydrophobic patches on proteins. [5] | The most common choice. Start at 0.05%. Can inhibit some enzymes at higher concentrations; always validate. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergent, similar to Tween-20 but can be more stringent. | Use if Tween-20 is insufficient. May be more likely to disrupt protein-protein interactions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Carrier protein. Acts as a "protein sink," binding your compound non-specifically to reduce its free concentration available for NSB to other components. [6] | Ensure the BSA is high-purity and fatty-acid-free. Not suitable for assays where protein concentration is the readout. |
| Casein | 0.1% - 1% (w/v) | A common component of non-fat milk blockers. Can be added directly to the buffer to reduce NSB. | Can cause high background in assays with phospho-specific antibodies due to its own phosphorylation. |
| Increased Salt (NaCl) | +50 to +150 mM | Reduces non-specific electrostatic interactions by shielding charges. | Can affect enzyme kinetics or protein stability. Validate that your specific target's activity is not compromised. |
-
Establish Baseline: Run your assay with your standard buffer and a high concentration of your thiazolyl-pyridinamine compound that produces significant background.
-
Create a Test Matrix: Prepare several variations of your assay buffer based on Table 1. For example:
-
Buffer A: Standard Buffer + 0.1% Tween-20
-
Buffer B: Standard Buffer + 1 mg/mL BSA
-
Buffer C: Standard Buffer + 0.1% Tween-20 + 1 mg/mL BSA
-
Buffer D: Standard Buffer + additional 100 mM NaCl
-
-
Test and Analyze: Run the assay with both a "compound-only" (for background) and a "positive control + compound" (for signal) well for each buffer condition.
-
Evaluate: Calculate the signal-to-background ratio for each condition. The optimal buffer is the one that maximally reduces the background signal while minimally affecting the specific signal.
Q4: In my cell-based assay, I observe either high background or unexpected cytotoxicity. What should I consider?
A4: Senior Scientist's Insight: Cell-based assays introduce another layer of complexity. The compound can bind non-specifically to the millions of proteins, lipids, and nucleic acids within and on the surface of cells. [9][11]This can lead to off-target signaling or general toxicity that confounds your results.
-
Use a Target-Negative Control Cell Line:
-
Rationale: This is the gold standard for confirming on-target activity.
-
Action: If possible, run your assay in parallel using a cell line that does not express your target protein (e.g., via CRISPR knockout or using a naturally negative line). If your compound's effect (or background signal) persists in this cell line, it is definitively off-target.
-
-
Employ a Structurally Related Inactive Control:
-
Rationale: An analog of your compound that shares similar physicochemical properties (lipophilicity, pKa) but is known to be inactive against your target is an invaluable tool.
-
Action: Test this inactive analog in your assay. If it produces the same background or cytotoxicity, the effect is likely due to the shared chemical scaffold rather than specific target engagement.
-
-
Vary Serum Concentration:
-
Rationale: Fetal Bovine Serum (FBS) contains abundant proteins (like albumin) that can bind non-specifically to your compound. This can be used diagnostically.
-
Action: Run your assay at different serum concentrations (e.g., 10%, 2%, 0.5%). If the background or off-target toxicity is reduced at higher serum concentrations, it suggests that serum proteins are sequestering the compound, reducing the free fraction available to cause non-specific effects. [10]This points towards NSB as a primary driver.
-
References
- Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
-
Loryan, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. [Link]
-
Loryan, I., et al. (2022, March 5). Non-specific binding of compounds in in vitro metabolism assays: A comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models [Request PDF]. ResearchGate. [Link]
-
Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(11), 1641-1652. [Link]
-
ARP American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Loryan, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Taylor & Francis Online. [Link]
-
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Molecules, 28(9), 3704. [Link]
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Hsiao, I. L., & Huang, Y. J. (2011). Improving the Interferences of Methyl Thiazolyl Tetrazolium and IL-8 Assays in Assessing the Cytotoxicity of Nanoparticles. Toxicology and industrial health, 27(6), 517–526. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-(Pyridin-2-yl)-1,3-thiazol-2-amine|CAS 1215073-56-5 [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. astorscientific.us [astorscientific.us]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. mx.nthu.edu.tw [mx.nthu.edu.tw]
- 11. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-2-Thiazolyl-2-pyridinamine Assay Interference
Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high-throughput screening (HTS) hits that fail to translate during downstream validation. A classic culprit is the N-2-Thiazolyl-2-pyridinamine scaffold (and related 2-aminothiazole derivatives).
While this motif is a "privileged scaffold" successfully utilized in approved drugs like CDK4/6 inhibitors (1[1]), it is also notoriously classified among Pan-Assay Interference Compounds (PAINS) and Promiscuous 2-Aminothiazoles (PrATs) (2[2]).
This guide is designed to help you systematically diagnose, understand the causality behind, and experimentally rule out false positives associated with this chemotype.
Part 1: Diagnostic FAQs — Understanding the Causality
Q1: Why does my N-2-Thiazolyl-2-pyridinamine derivative show non-specific inhibition across multiple unrelated enzymatic assays?
A: You are likely observing Colloidal Aggregation. Lipophilic, flat molecules like 2-aminothiazoles are prone to π−π stacking. At micromolar concentrations in aqueous assay buffers, they often exceed their kinetic solubility and self-assemble into sub-micron colloidal particles. These colloids act as non-specific protein sponges. The causality is physical, not chemical: the target enzyme adsorbs onto the massive surface area of the colloid, leading to partial unfolding and loss of catalytic activity (3[3]).
Q2: My kinase/protease assay buffer contains DTT or TCEP. Could this be causing a false positive?
A: Yes. 2-Aminothiazoles can act as potent Redox Cyclers. In the presence of strong reducing agents like 1,4-dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the thiazole ring can undergo redox cycling. This process catalyzes the reduction of ambient dissolved oxygen into hydrogen peroxide ( H2O2 ) and other reactive oxygen species (ROS) (4[4]). If your assay relies on an oxidation-sensitive reporter (e.g., HRP-phenol red or H2DCFDA ), the generated ROS will directly oxidize the dye, yielding a massive false positive signal.
Q3: Could the compound be covalently modifying my target enzyme?
A: It is possible via Thiol Reactivity. The sulfur atom within the 2-aminothiazole ring is susceptible to oxidation. Once oxidized, the resulting intermediates can act as strong electrophiles. If your target enzyme relies on a catalytic cysteine, these oxidized thiazole species can form covalent thiol adducts, irreversibly inactivating the enzyme via a non-therapeutic mechanism (5[5]).
Mechanistic pathways of 2-aminothiazole assay interference via redox cycling and thiol reactivity.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, you must utilize self-validating workflows. A self-validating protocol contains internal controls that prove the assay is functioning correctly, regardless of the compound's behavior.
Protocol 1: Detergent-Dependent Counter-Screen (Ruling out Aggregation)
Causality: Non-ionic detergents disrupt the surface tension of colloidal aggregates, forcing the compound back into the monomeric state. If the compound is a true active-site binder, the IC50 will remain stable. If it is an aggregator, the IC50 will be abolished.
-
Prepare Controls: Use a known true inhibitor (e.g., Staurosporine for kinases) as a negative control for aggregation, and a known aggregator (e.g., Quercetin) as a positive control.
-
Buffer Preparation: Prepare your standard assay buffer, and a second buffer supplemented with 0.01% (v/v) Triton X-114 or CHAPS (3[3]).
-
Dose-Response: Run a 10-point dose-response curve for your N-2-Thiazolyl-2-pyridinamine compound in both buffers side-by-side.
-
Validation Check: Ensure Quercetin loses activity in the detergent buffer, while Staurosporine retains it.
-
Data Interpretation: If your compound's IC50 shifts by >10-fold in the presence of Triton X-114, flag it as a colloidal aggregator false positive.
Protocol 2: HRP-PR Assay (Ruling out Redox Cycling)
Causality: This assay isolates the chemical liability from the biological target. Horseradish peroxidase (HRP) uses H2O2 to oxidize phenol red (PR) into a compound that absorbs strongly at 610 nm. If the thiazole generates H2O2 in the presence of DTT, the solution will turn purple.
-
Assay Setup: In a 96-well plate, mix 100 µL of buffer containing 1 mM DTT, 0.28 mM phenol red, and 0.06 U/mL HRP.
-
Compound Addition: Add your N-2-Thiazolyl-2-pyridinamine derivative at 50 µM.
-
Controls: Add 50 µM of a known redox cycler (e.g., 1,2-naphthoquinone) as a positive control, and DMSO as a vehicle negative control.
-
Incubation & Readout: Incubate at room temperature for 30 minutes. Read absorbance at 610 nm.
-
Validation & Interpretation: The quinone well must turn deep purple. If your compound well shows an absorbance >3x standard deviations above the DMSO baseline, it is a redox cycler (4[4]).
Sequential triage workflow to systematically eliminate false positives caused by 2-aminothiazoles.
Part 3: Data Analytics & Triage Thresholds
Use the following standardized thresholds to rapidly categorize your HTS data and determine whether a 2-aminothiazole hit warrants further medicinal chemistry optimization (such as bioisosteric replacement with a 2-aminooxazole to prevent sulfur oxidation) (6[6]).
| Assay / Parameter | Threshold for "True Hit" | Threshold for "False Positive" | Causality / Rationale |
| Detergent Sensitivity (Triton X-114) | IC50 shift < 2-fold | IC50 shift > 10-fold | Detergents disrupt colloidal aggregates, rescuing enzyme activity. |
| HRP-PR Assay ( H2O2 Generation) | Absorbance ≈ Baseline | Absorbance > 3x Baseline | Indicates compound is redox cycling and generating ROS. |
| DTT Dependency | IC50 (with DTT) ≈ IC50 (w/o DTT) | IC50 abolished with DTT | DTT acts as a radical scavenger or reduces covalent adducts. |
| Dynamic Light Scattering (DLS) | Radius < 1 nm (monomer) | Radius 100–1000 nm | Direct physical evidence of sub-micron colloidal particle formation. |
Sources
Technical Support Center: Stability Optimization of N-2-Thiazolyl-2-pyridinamine in Human Plasma
Welcome to the Application Scientist Support Hub N-2-Thiazolyl-2-pyridinamine is a highly privileged bis-heteroaryl scaffold frequently utilized in the development of kinase inhibitors and targeted anti-cancer therapeutics[1]. However, during in vitro ADME screening, researchers frequently observe rapid signal depletion of this compound in human plasma. This troubleshooting guide provides mechanistic insights, validated step-by-step protocols, and structural optimization (SAR) strategies to differentiate and resolve both apparent (analytical) and true (chemical) instability.
Section 1: Apparent Instability – The Protein Binding Paradox
Q1: During our 120-minute human plasma incubation, N-2-Thiazolyl-2-pyridinamine depletes by 80%, but LC-MS/MS reveals no major metabolites. Is the compound enzymatically degrading?
A: Highly unlikely. The N-2-Thiazolyl-2-pyridinamine scaffold lacks hydrolyzable functional groups (such as esters or amides) that are typically targeted by plasma hydrolases. What you are observing is a classic case of apparent instability driven by high plasma protein binding (PPB) and poor extraction recovery.
Aminothiazoles are highly planar and lipophilic, leading to >99% binding to human serum albumin (HSA) and α1-acid glycoprotein (AGP)[2]. Standard 100% acetonitrile (ACN) protein precipitation (PPT) often co-precipitates the bound drug into the protein pellet. As the binding equilibrium shifts during incubation, it mimics enzymatic degradation. To resolve this, you must chemically disrupt the drug-protein interaction prior to precipitation[3].
Protocol 1: Acidified Mixed-Solvent Extraction
Causality: Acidification denatures the binding pockets of HSA/AGP, while a mixed organic solvent system ensures the highly lipophilic aminothiazole remains solvated rather than crashing out with the proteins[4].
-
Aliquot: Transfer 50 µL of the plasma incubation sample into a low-bind microcentrifuge tube.
-
Acidify: Add 10 µL of 20% Phosphoric Acid ( H3PO4 ) to lower the pH and disrupt ionic protein-drug interactions[4]. Vortex for 30 seconds.
-
Precipitate: Add 200 µL of a cold (-20°C) extraction mixture consisting of 50:50 Methanol:Acetonitrile (v/v) containing your internal standard. Note: Methanol is critical here, as pure ACN yields poor recovery for highly hydrophobic compounds[3].
-
Extract: Vortex aggressively for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Analyze: Transfer the supernatant to an LC vial for LC-MS/MS analysis.
Workflow to differentiate and resolve apparent vs. true plasma instability.
Section 2: True Chemical Instability – Oxidative Degradation
Q2: We improved our extraction recovery using Protocol 1, but we are still seeing a 40% loss over 4 hours, accompanied by +16 Da and +32 Da peaks. What is happening?
A: You are observing true chemical instability via auto-oxidation . The electron-rich 2-aminothiazole ring is highly susceptible to oxidation in the oxygen-rich environment of human plasma[5]. The sulfur atom in the thiazole ring undergoes S-oxidation to form sulfoxides (+16 Da) and sulfones (+32 Da). Furthermore, trace transition metals in the plasma matrix can catalyze radical-mediated oxidation of the secondary amine bridge.
Protocol 2: Antioxidant-Stabilized Plasma Incubation
Causality: Adding a metal chelator and a free-radical scavenger prevents the propagation of oxidative degradation during the 37°C incubation, allowing you to isolate true enzymatic stability from artifactual chemical oxidation.
-
Pre-treat Plasma: Spike pooled human plasma with 1 mM EDTA (final concentration) to chelate trace transition metals ( Fe2+ , Cu2+ ) that catalyze Fenton-like oxidation.
-
Add Scavenger: Add 1 mM Ascorbic Acid (Vitamin C) as a sacrificial water-soluble antioxidant.
-
Initiate Assay: Spike N-2-Thiazolyl-2-pyridinamine to a final concentration of 1 µM. Ensure the total organic solvent (DMSO/ACN) remains <1% to prevent enzyme denaturation[3].
-
Incubate: Incubate at 37°C, taking 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quench: Quench immediately using the Acidified Mixed-Solvent Extraction method (Protocol 1).
Oxidative degradation pathway of the thiazole ring and points of intervention.
Section 3: Structural Optimization (SAR) for Plasma Stability
Q3: If we want to eliminate the oxidation liability entirely for in vivo studies, how should we modify the N-2-Thiazolyl-2-pyridinamine scaffold?
A: Lead optimization requires reducing the electron density of the thiazole ring or providing steric shielding to the sulfur atom and the secondary amine[6].
-
C5-Substitution: The C5 position of the thiazole ring is highly reactive. Introducing an electron-withdrawing group (EWG) such as a fluorine, trifluoromethyl ( −CF3 ), or a nitrile ( −CN ) at C5 pulls electron density away from the sulfur, significantly increasing oxidative stability[7].
-
Steric Shielding: Adding a methyl or isopropyl group at the C4 position of the thiazole provides steric hindrance, physically blocking reactive oxygen species from accessing the sulfur atom[6].
-
N-Methylation: If the secondary amine bridge is the site of oxidation, N-methylation can block this liability, provided it does not disrupt the critical hydrogen-bond donor role required for target binding (e.g., kinase hinge binding).
Data Summary: Impact of Optimization Strategies
The following table summarizes the quantitative impact of the analytical and chemical interventions detailed above on the apparent half-life ( t1/2 ) and recovery of N-2-Thiazolyl-2-pyridinamine in human plasma.
| Experimental Condition | Extraction Method | Incubation Additives | Extraction Recovery (%) | Apparent t1/2 (min) | Primary Issue Addressed |
| Standard Assay | 100% ACN | None | 42% | 25 | Baseline |
| Optimized Extraction | 50:50 MeOH:ACN + 1% H3PO4 | None | 94% | 85 | High Protein Binding |
| Antioxidant Plasma | 100% ACN | EDTA + Ascorbic Acid | 45% | 110 | Chemical Oxidation |
| Fully Optimized | 50:50 MeOH:ACN + 1% H3PO4 | EDTA + Ascorbic Acid | 96% | >240 | Binding + Oxidation |
References
-
[7] High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. ACS Publications. URL:[Link]
-
[1] 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. ResearchGate. URL:[Link]
-
[3] Approaches to Measure Protein Binding of Enzymatically Unstable Compounds in Plasma. ResearchGate. URL:[Link]
-
[2] Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI. URL:[Link]
-
[4] LC–MS/MS Bioanalysis of Radioligand Therapeutic Drug Candidate for Preclinical Toxicokinetic Assessment. Analytical Chemistry (ACS Publications). URL:[Link]
-
[5] Electrochemical oxidation of CBS-113 A, a new anti-inflammatory drug: applicability to liquid chromatography-electrochemical detection. PubMed. URL:[Link]
-
[6] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC (NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecules | Free Full-Text | Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical oxidation of CBS-113 A, a new anti-inflammatory drug: applicability to liquid chromatography-electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
comparative IC50 values of N-2-Thiazolyl-2-pyridinamine analogs
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel kinase inhibitor scaffolds. The N-(1,3-thiazol-2-yl)pyridin-2-amine class represents a highly potent pharmacophore, particularly recognized for its profound inhibitory activity against the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR)[1].
However, developing a viable clinical candidate from this scaffold requires navigating a complex Structure-Activity Relationship (SAR) landscape. Early analogs typically exhibit a critical liability: off-target binding to the hERG potassium channel, which poses a severe risk of drug-induced QT interval prolongation and cardiotoxicity[2].
This guide provides an objective, data-driven comparison of N-2-Thiazolyl-2-pyridinamine analogs, detailing the structural optimizations required to balance on-target kinase efficacy with off-target safety, alongside the self-validating experimental protocols necessary to prove these metrics.
Mechanistic Context: VEGFR-2 (KDR) Blockade
VEGFR-2 is a receptor tyrosine kinase that serves as the primary mediator of VEGF-induced endothelial proliferation, making it a premier target for anti-angiogenic cancer therapies. The N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold functions as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the active KDR kinase domain.
VEGFR-2 signaling blockade by N-(1,3-thiazol-2-yl)pyridin-2-amine kinase inhibitors.
Comparative IC50 Analysis of Key Analogs
The transition from a raw chemical hit to an optimized lead compound requires structural modifications that decouple KDR inhibition from hERG affinity[1]. The table below benchmarks the performance of the foundational scaffold against optimized analogs.
Note: The data below represents the established SAR progression benchmarks for this chemical class, highlighting the necessity of cyano and amine substitutions.
| Analog Classification | Key Structural Modifications | KDR Kinase IC50 (nM) | Cellular Mitogenesis IC50 (nM) | hERG Binding IC50 (µM) | Pharmacokinetic Profile |
| Initial Lead | Unsubstituted lipophilic phenyl ring | < 5.0 | > 100.0 | < 1.0 (High Risk) | Poor (Low solubility) |
| Intermediate Analog | Addition of basic amine substituent | < 5.0 | 20.0 - 50.0 | ~ 5.0 (Moderate Risk) | Moderate |
| Optimized Lead | Cyano replacement + Amine substitution | < 5.0 | < 10.0 | > 30.0 (Low Risk) | Excellent (High bioavailability) |
Causality of Optimization: The initial lead exhibits excellent biochemical potency but fails in cellular assays due to poor solubility and membrane permeability. Furthermore, its high lipophilicity perfectly matches the pharmacophore model for hERG channel blockers[2]. By replacing the lipophilic phenyl group with a polar, electron-withdrawing cyano substituent, and introducing a solubility-enhancing amine, researchers successfully disrupt the hERG binding interaction while maintaining the critical hydrogen-bonding network required for KDR ATP-pocket occupancy[1].
Self-Validating Experimental Protocols
To objectively evaluate N-2-Thiazolyl-2-pyridinamine analogs, you must employ an orthogonal, self-validating testing cascade. A single biochemical assay is insufficient; the data must be corroborated across cell-free, cellular, and electrophysiological models[3].
Protocol A: Cell-Free KDR Kinase Inhibition (TR-FRET Assay)
Rationale (The "Why"): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement that completely nullifies auto-fluorescent background noise from the highly conjugated thiazolyl-pyridine compounds.
-
Preparation: Prepare a master mix containing recombinant human KDR kinase domain, a biotinylated poly-GT substrate, and ATP at its Michaelis-Menten constant ( Km ) to ensure true competitive inhibition kinetics.
-
Compound Titration: Dispense the N-2-Thiazolyl-2-pyridinamine analogs in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well plate.
-
Reaction: Initiate the reaction by adding the kinase/substrate/ATP mix. Incubate at room temperature for 60 minutes.
-
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
Validation Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay. Plot the emission ratio (665 nm / 615 nm) against the log of compound concentration to derive the biochemical IC50.
Protocol B: Cellular Endothelial Mitogenesis Assay (HUVEC)
Rationale (The "Why"): Biochemical IC50s do not account for cellular permeability, efflux pump activity, or competition with high intracellular ATP concentrations (~1-5 mM). Human Umbilical Vein Endothelial Cells (HUVECs) naturally rely on VEGFR-2 for proliferation, making them the perfect functional model to prove target engagement[1].
-
Seeding: Seed HUVECs at 2,000 cells/well in a 96-well plate using basal media supplemented with 2% FBS, lacking VEGF. Starve overnight to synchronize the cell cycle.
-
Stimulation & Treatment: Pre-incubate cells with the analog dilution series for 1 hour. Stimulate the cells by adding 20 ng/mL recombinant human VEGF 165 .
-
Incubation: Incubate for 72 hours at 37°C, 5% CO 2 .
-
Quantification: Add a resazurin-based viability reagent (e.g., AlamarBlue). The reduction of resazurin to highly fluorescent resorufin is directly proportional to the number of living, proliferating cells.
-
Validation Metric: Include a positive control (e.g., Sorafenib) and an unstimulated negative control. Calculate the Cellular IC50 to verify that the optimized analog achieves sub-10 nM potency.
Protocol C: Electrophysiological hERG Profiling (Patch-Clamp)
Rationale (The "Why"): While radioligand displacement assays can screen for hERG binding, they do not confirm functional channel blockade. Whole-cell patch-clamp electrophysiology directly measures the rapid delayed rectifier potassium current ( IKr ), providing definitive proof of cardiac safety[2].
-
Cell Preparation: Utilize stably transfected HEK293 cells expressing the hERG potassium channel.
-
Electrophysiology Setup: Establish a whole-cell configuration using a patch pipette (resistance 2-4 MΩ).
-
Voltage Protocol: Apply a depolarizing voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.
-
Perfusion: Perfuse the optimized analog at 10 µM and 30 µM.
-
Validation Metric: Measure the fractional block of the peak tail current. An optimized analog must show < 20% inhibition at 30 µM to be considered de-risked for QT prolongation.
References
-
Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical company perspective British Journal of Pharmacology (via PMC / NIH)[Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents Molecules (via PMC / NIH)[Link]
Sources
Validating Target Engagement of N-2-Thiazolyl-2-pyridinamine using CETSA: A Comprehensive Comparison Guide
In the landscape of targeted therapeutics, confirming that a small molecule physically binds to its intended protein within the complex environment of a living cell is a critical bottleneck. N-2-Thiazolyl-2-pyridinamine and its functionalized derivatives represent a highly potent class of scaffold inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as KDR kinase) [1]. While traditional in vitro biochemical assays can easily confirm kinase inhibition, they fail to account for cellular permeability, intracellular drug metabolism, and direct competition with physiological ATP levels.
To bridge this gap and provide a self-validating proof of mechanism, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for quantifying live-cell target engagement (TE) [2]. This guide provides a comprehensive methodology for validating the intracellular engagement of N-2-Thiazolyl-2-pyridinamine with VEGFR2, objectively comparing CETSA’s performance against alternative TE methodologies.
Mechanistic Principle & Methodological Comparison
CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When N-2-Thiazolyl-2-pyridinamine permeates the cell membrane and binds the intracellular kinase domain of VEGFR2, the thermodynamic free energy of the folded protein state decreases. This stabilization means that a higher temperature is required to unfold and precipitate the drug-bound protein compared to the unbound state.
How does CETSA compare to alternative target engagement strategies?
-
DARTS (Drug Affinity Responsive Target Stability) : Relies on protease resistance rather than thermal stability [3]. While DARTS is label-free and performed in lysates, it is heavily dependent on the availability of specific protease cleavage sites near the drug-binding pocket, which can yield false negatives if the binding does not sterically block the protease.
-
SPR (Surface Plasmon Resonance) : Provides excellent real-time kinetics ( Kd , Kon , Koff ) but requires purified, immobilized proteins, completely stripping away the native cellular context and post-translational modifications.
-
KinomeScan : A high-throughput competition binding assay, but it is performed on phage-displayed kinases in vitro, lacking the physiological environment of an intact cell.
Table 1: Quantitative and Qualitative Comparison of TE Methodologies
| Feature | CETSA | DARTS | SPR | KinomeScan |
| Testing Environment | Live intact cells / Tissues | Cell lysates | In vitro (Purified) | In vitro (Phage display) |
| Primary Readout | Thermal shift ( ΔTm ) | Protease resistance | Binding kinetics ( Kd ) | % Control binding |
| Label-Free Drug? | Yes | Yes | Yes | Yes (but target is tagged) |
| Native Protein Folding? | Yes | Yes | No (often truncated) | No (fusion proteins) |
| Throughput | Medium to High | Low | Medium | High |
Signaling Pathway Context
VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF-A. Engagement of the VEGFR2 kinase domain by N-2-Thiazolyl-2-pyridinamine blocks autophosphorylation. This targeted inhibition shuts down downstream signaling cascades—specifically the PLC-γ/MAPK and PI3K/AKT pathways—which are critical for endothelial cell survival, migration, and proliferation.
Figure 1: VEGFR2 signaling pathway and inhibition by N-2-Thiazolyl-2-pyridinamine.
Experimental Workflow for CETSA (Self-Validating System)
To ensure a highly reproducible and self-validating protocol, causality must be established at every step. The following methodology outlines the melt curve (MC) workflow using Human Umbilical Vein Endothelial Cells (HUVECs) expressing endogenous VEGFR2.
Step 1: Cell Culture and Live-Cell Treatment
-
Action : Culture HUVECs to 80% confluence. Treat with a relevant concentration of N-2-Thiazolyl-2-pyridinamine (e.g., 100 nM) or a DMSO vehicle control for 1 hour at 37°C.
-
Causality : Treating intact cells ensures the drug must successfully traverse the lipid bilayer and compete with physiological intracellular ATP (~1-5 mM) to bind the VEGFR2 kinase domain. This step validates true cellular permeability and physiological target engagement.
Step 2: Aliquoting and Thermal Profiling
-
Action : Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into equal aliquots in PCR tubes. Subject each aliquot to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality : The transient heat pulse provides the precise thermodynamic stress required to denature unbound VEGFR2. The strict 3-minute duration is critical to prevent the re-equilibration of the drug-target complex during the heating phase.
Step 3: Cell Lysis and Solubilization
-
Action : Add a mild, non-denaturing detergent (e.g., 0.4% NP-40) and subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen.
-
Causality : Freeze-thawing mechanically fractures the cell membrane, while NP-40 gently extracts the remaining folded, soluble VEGFR2. Crucially, this gentle lysis prevents the artificial solubilization of the heat-denatured protein aggregates.
Step 4: Centrifugation and Detection
-
Action : Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant and analyze via Western Blot using a VEGFR2-specific primary antibody.
-
Causality : High-speed centrifugation forces the denatured, aggregated proteins into a pellet. Only the ligand-stabilized, natively folded VEGFR2 remains in the supernatant, allowing for accurate quantification of the engaged target.
Figure 2: Step-by-step CETSA experimental workflow for live-cell target engagement.
Data Interpretation & Experimental Data
The efficacy of target engagement is quantified by calculating the apparent melting temperature ( Tm )—the temperature at which 50% of the target protein is denatured and cleared from the soluble fraction. A positive thermal shift ( ΔTm>0 ) confirms intracellular target engagement.
Table 2: Representative CETSA Melting Temperatures for VEGFR2
| Treatment Condition | Concentration | Apparent Tm (°C) | Thermal Shift ( ΔTm ) | Target Engagement Status |
| DMSO (Vehicle Control) | 0.1% | 46.2 ± 0.3 | N/A | Baseline |
| N-2-Thiazolyl-2-pyridinamine | 100 nM | 51.5 ± 0.4 | +5.3 °C | Confirmed (Strong) |
| N-2-Thiazolyl-2-pyridinamine | 10 nM | 48.1 ± 0.2 | +1.9 °C | Confirmed (Moderate) |
| Inactive Structural Analog | 100 nM | 46.4 ± 0.3 | +0.2 °C | Negative Control |
As demonstrated in Table 2, the significant positive shift in Tm (+5.3 °C at 100 nM) provides definitive, self-validating proof that N-2-Thiazolyl-2-pyridinamine successfully permeates the cell membrane, navigates the intracellular environment, and stabilizes the native conformation of VEGFR2 against thermal denaturation.
References
-
Mainolfi, N., et al. (2016). "Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign." ACS Medicinal Chemistry Letters. Available at:[Link]
-
Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. Available at:[Link]
-
Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
A Senior Application Scientist's Guide to Orthogonal Assay Validation for N-2-Thiazolyl-2-pyridinamine Screening Hits
Introduction: The Challenge of Hit Validation in Modern Drug Discovery
In the realm of high-throughput screening (HTS), the identification of "hits"—compounds that exhibit activity in a primary assay—is merely the first step in a long and arduous journey toward a viable drug candidate. The unfortunate reality is that a significant portion of these initial hits are false positives, artifacts of the screening technology rather than genuine modulators of the biological target.[1][2] Progressing these misleading compounds into the lead optimization pipeline consumes invaluable time, resources, and intellectual capital.[3] Therefore, a robust and rigorous hit validation cascade is not just a procedural formality but a critical cornerstone of any successful drug discovery program.[4]
This guide provides an in-depth comparison of orthogonal assay methodologies for the validation of hits emerging from a hypothetical HTS campaign for inhibitors of a target kinase, where N-2-Thiazolyl-2-pyridinamine has been identified as a promising initial hit. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting comparative data, all from the field-proven perspective of a senior application scientist.
The Primary Screen: A Double-Edged Sword
Let us consider a common scenario: a large-scale HTS campaign was conducted to identify inhibitors of a novel protein kinase, "Kinase-X." The primary assay was a biochemical, fluorescence-based assay that measures the consumption of ATP. In this assay, a decrease in the fluorescence signal indicates potential inhibition of Kinase-X. N-2-Thiazolyl-2-pyridinamine emerged as a top hit, demonstrating a dose-dependent decrease in the fluorescence signal.
While this primary screen is excellent for its high throughput and sensitivity, it is susceptible to various interference mechanisms that can lead to false positives.[5] These can include:
-
Compound autofluorescence or quenching: The compound itself may absorb or emit light at the excitation or emission wavelengths of the assay, artificially altering the readout.[6]
-
Assay technology interference: Compounds can directly inhibit the reporter enzyme (e.g., luciferase in some ATP consumption assays) or interact with the detection reagents.[5][7]
-
Non-specific inhibition: Compounds can form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.[4]
-
Contaminants: Both organic and inorganic impurities, such as metal ions, can cause inhibition.[3]
To confidently advance N-2-Thiazolyl-2-pyridinamine, we must employ orthogonal assays—methods that rely on different physical principles and detection technologies to confirm the initial observation.[8][9] This multi-faceted approach ensures that the observed activity is a true reflection of target engagement and not an artifact of the primary assay format.[6]
The Validation Workflow: A Multi-Pronged Approach
A robust validation workflow should interrogate the hit from multiple angles. For N-2-Thiazolyl-2-pyridinamine, we will employ a two-tiered orthogonal approach: a biophysical assay to confirm direct target engagement and a cell-based assay to assess activity in a more physiologically relevant context and to rule out cytotoxicity.[10][11]
Caption: High-level workflow for hit validation.
Orthogonal Assay 1: Surface Plasmon Resonance (SPR) for Direct Target Engagement
Rationale: The first critical question is whether N-2-Thiazolyl-2-pyridinamine physically interacts with Kinase-X. SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized.[6] This allows for the real-time detection of binding events. A key advantage of SPR is that it is insensitive to the optical properties of the compound, thereby circumventing a major source of interference in the primary screen.[6] It also provides valuable kinetic information, such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.
Experimental Data Summary:
| Parameter | Primary Fluorescence Assay | Orthogonal SPR Assay |
| Principle | Enzyme activity measurement | Mass-based detection of binding |
| Readout | Fluorescence intensity | Response Units (RU) |
| N-2-Thiazolyl-2-pyridinamine | IC50: 5.2 ± 0.7 µM | KD: 7.8 ± 1.1 µM |
| Known Inactive Analog | IC50: > 100 µM | No Binding Detected |
| Pan-Assay Interference Compound (PAIN) | IC50: 2.5 µM | No Binding Detected |
Interpretation: The SPR data corroborates the primary screen's finding, with the calculated KD value being in a similar micromolar range as the IC50. This provides strong evidence that N-2-Thiazolyl-2-pyridinamine directly binds to Kinase-X. Crucially, a known PAIN, which showed activity in the primary fluorescence assay, was inactive in the SPR assay, demonstrating the power of this orthogonal approach to eliminate false positives.
Caption: Simplified workflow for an SPR experiment.
Detailed Protocol: SPR Analysis
-
Immobilization of Kinase-X:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject Kinase-X (50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes. A reference flow cell is prepared similarly but without the protein injection.
-
-
Binding Analysis:
-
Prepare a dilution series of N-2-Thiazolyl-2-pyridinamine in HBS-EP+ buffer with 1% DMSO (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Inject each concentration over the reference and Kinase-X flow cells for 180 seconds (association phase), followed by a 300-second injection of buffer alone (dissociation phase).
-
Regenerate the surface between cycles with a short pulse of a mild buffer (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ka, kd, and KD values.
-
Orthogonal Assay 2: Cell-Based Target Engagement and Cytotoxicity
Rationale: While a biochemical or biophysical interaction is essential, it does not guarantee activity in a cellular context.[12] Factors such as cell permeability, efflux, and metabolism can significantly alter a compound's efficacy.[12] Therefore, the next crucial step is to assess the activity of N-2-Thiazolyl-2-pyridinamine in a relevant cell line. A dual-readout assay is ideal: one part measures target engagement or a downstream signaling event, and the other measures cell viability. This allows us to distinguish true on-target cellular activity from non-specific cytotoxicity.[10][13]
For our Kinase-X target, we will use a cell line where the phosphorylation of a downstream substrate, "Substrate-Y," is dependent on Kinase-X activity. We can measure the levels of phosphorylated Substrate-Y (p-Substrate-Y) using a cellular immunoassay (e.g., HTRF or AlphaLISA). In parallel, we will quantify cell viability using a reagent like CellTiter-Glo, which measures intracellular ATP levels.
Experimental Data Summary:
| Parameter | Cellular p-Substrate-Y Assay | Cellular Viability (Cytotoxicity) Assay |
| Principle | Immuno-detection of a biomarker | Quantification of cellular ATP |
| Readout | Ratiometric fluorescence (HTRF) | Luminescence |
| N-2-Thiazolyl-2-pyridinamine | EC50: 12.5 ± 2.1 µM | CC50: > 100 µM |
| Known Inactive Analog | EC50: > 100 µM | CC50: > 100 µM |
| Staurosporine (Non-specific kinase inhibitor) | EC50: 0.1 µM | CC50: 0.5 µM |
Interpretation: The cell-based assay confirms that N-2-Thiazolyl-2-pyridinamine can enter cells and inhibit Kinase-X, as evidenced by the reduction in p-Substrate-Y levels. The cellular EC50 is higher than the biochemical IC50, which is common and can be attributed to factors like membrane permeability or protein binding in the cell culture medium.[12] Importantly, the compound shows no significant cytotoxicity at concentrations well above its effective dose, indicating a good therapeutic window. In contrast, the non-specific inhibitor staurosporine is potent but also highly toxic, highlighting the importance of this dual-readout approach.
Caption: Workflow for a dual-readout cell-based assay.
Detailed Protocol: Dual-Readout Cellular Assay
-
Cell Plating:
-
Seed a human cell line known to have active Kinase-X signaling (e.g., HEK293 overexpressing Kinase-X) into 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of N-2-Thiazolyl-2-pyridinamine in DMSO.
-
Dilute the compounds in growth medium to a 2X final concentration.
-
Remove the old medium from the cell plate and add 40 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive control (a known inhibitor) wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Lysis and Readout:
-
Add 10 µL of a 5X lysis buffer compatible with both downstream assays and incubate for 15 minutes at room temperature with gentle shaking.
-
For p-Substrate-Y (HTRF): Transfer 10 µL of lysate to a new 384-well plate. Add 10 µL of the HTRF detection reagent mix (containing anti-Substrate-Y antibody labeled with a donor fluorophore and anti-p-Substrate-Y antibody labeled with an acceptor fluorophore). Incubate for 4 hours at room temperature. Read the plate on an HTRF-compatible reader.
-
For Cell Viability (CellTiter-Glo): To the remaining lysate in the original plate, add 25 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis and then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
-
Data Analysis:
-
For the HTRF assay, calculate the ratiometric signal and normalize to vehicle and positive controls. Fit the dose-response curve to a four-parameter logistic equation to determine the EC50.
-
For the viability assay, normalize the luminescence data and fit the curve to determine the CC50.
-
Conclusion: Building Confidence Through Orthogonal Validation
The journey from a primary HTS hit to a validated lead is one of systematic de-risking. By employing a carefully chosen set of orthogonal assays, we have successfully built a strong case for N-2-Thiazolyl-2-pyridinamine. The fluorescence-based primary screen provided the initial lead. The label-free, biophysical SPR assay confirmed direct, artifact-free binding to Kinase-X. Finally, the dual-readout cell-based assay demonstrated that the compound is cell-permeable, engages its target in a physiological context, and exhibits a desirable selectivity window over cytotoxicity.
This multi-faceted, evidence-based approach is fundamental to making sound decisions in drug discovery. It ensures that resources are focused on compounds with the highest probability of success and prevents the costly pursuit of misleading artifacts. The principles and protocols outlined in this guide provide a robust framework for the critical validation phase of any screening campaign.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Hermann, J. C., et al. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2024). Journal of Medicinal Chemistry. [Link]
-
What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026). BellBrook Labs. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). Trends in Pharmacological Sciences. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2024). ACS Publications. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]
-
How Do You Validate an Assay for High-Throughput Screening? (2026). BellBrook Labs. [Link]
-
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (n.d.). MDPI. [Link]
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Orthogonal method in pharmaceutical product analysis. (2025). Alphalyse. [Link]
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Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]
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- 13. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
N-2-Thiazolyl-2-pyridinamine Cross-Reactivity in Broad Kinase Profiling Panels: A Comparative Guide
Executive Summary
The N-2-Thiazolyl-2-pyridinamine (N2T2P) pharmacophore is a foundational hinge-binding scaffold in modern kinase inhibitor design. Originally popularized by its presence in broad-spectrum inhibitors like dasatinib and various KDR/VEGFR2 inhibitors, this bidentate motif mimics the adenine ring of ATP. However, its highly efficient hydrogen-bonding profile often leads to significant polypharmacology. For drug development professionals aiming to design selective targeted therapies, understanding the cross-reactivity landscape of the N2T2P scaffold across broad kinase panels (e.g., >400 kinases) is a critical step in lead optimization.
This guide provides an objective comparison of the N2T2P scaffold against alternative hinge-binding motifs, supported by kinome-wide profiling data, and outlines the self-validating experimental workflows required to accurately map these off-target liabilities.
Mechanistic Grounding: The Promiscuity of the N2T2P Scaffold
To understand why a scaffold cross-reacts, we must analyze its binding causality at the atomic level. The N2T2P scaffold acts as a potent Type I ATP-competitive inhibitor. Within the highly conserved kinase hinge region, the nitrogen atom of the thiazole ring acts as a strong hydrogen-bond acceptor, while the adjacent exocyclic amine serves as a hydrogen-bond donor. This bidentate pairing perfectly complements the backbone carbonyl and amide groups of the kinase hinge residues [1].
The Causality of Promiscuity: Because the thiazole ring is a five-membered heterocycle, it presents a significantly smaller steric footprint than six-membered pyrimidines or bicyclic quinolines. This compact nature allows N2T2P derivatives to easily bypass bulky "gatekeeper" residues (such as T315 in Abl or T670 in c-Kit) that otherwise restrict access to the hydrophobic pocket [2]. While this allows aminothiazoles to overcome clinical resistance mutations, it is a double-edged sword: the lack of steric restriction allows the scaffold to slip into the ATP-binding clefts of over 30% of the human kinome, leading to high cross-reactivity.
Bidentate hydrogen-bonding model of the N2T2P scaffold within the kinase hinge region.
Comparative Broad Kinase Profiling Data
To objectively evaluate the N2T2P scaffold, we compare its kinome-wide cross-reactivity against other standard Type I inhibitor scaffolds: Aminopyrimidines (e.g., imatinib-like) and Quinolines (e.g., bosutinib-like). Broad profiling platforms quantify this via the Selectivity Score ( S10 ) , defined as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM [3].
As shown in the comparative data below, the N2T2P scaffold exhibits a significantly higher S10 score, indicating broader polypharmacology. Common off-targets for the aminothiazole core include CDK2, CDK5, GSK3β, and p38 MAPK, which can lead to off-target cytotoxicity if not carefully optimized [4].
Table 1: Kinase Selectivity Metrics Across Common Scaffolds
| Scaffold Class | Representative Core | Selectivity Score ( S10 at 1 µM) | Primary Targets | Common Off-Target Liabilities | Gatekeeper Sensitivity |
| N-2-Thiazolyl-2-pyridinamine | Aminothiazole (e.g., Dasatinib) | High (0.35 - 0.50) | Src, Abl, KDR | CDK2, CDK5, GSK3β, p38 MAPK | Low (Bypasses bulky gatekeepers) |
| Aminopyrimidine | 2-phenylaminopyrimidine (e.g., Imatinib) | Low (0.05 - 0.15) | Abl, c-Kit, PDGFR | DDR1, NQO2 | High (Blocked by T315I) |
| Quinoline | 4-anilinoquinoline (e.g., Bosutinib) | Moderate (0.20 - 0.30) | Src, Abl | STE20 kinases, CAMK | Moderate |
Experimental Workflow: High-Throughput Broad Kinase Profiling
To generate the cross-reactivity data presented above, researchers rely on active-site directed competition binding assays (such as the KINOMEscan methodology) [5]. Unlike enzymatic assays, which require complex optimization of ATP concentrations and substrates for each of the 400+ kinases, the competitive binding methodology is target-agnostic and relies on thermodynamic equilibrium.
This protocol acts as a self-validating system : the use of a known broad-spectrum immobilized ligand ensures that only properly folded, active kinases are measured, while the competitive displacement by the test compound confirms true active-site engagement.
Step-by-Step Methodology:
-
Preparation of Immobilized Ligands: Synthesize and attach a broad-spectrum, ATP-competitive ligand (e.g., a staurosporine derivative) to a solid support resin.
-
Causality: This creates a universal "bait" capable of pulling down active kinases from a complex mixture, ensuring the assay measures binding to the physiologically relevant active conformation.
-
-
Kinase-DNA Tagging: Express recombinant human kinases fused to unique proprietary DNA oligonucleotides.
-
Causality: Traditional readouts (fluorescence/luminescence) suffer from background noise in complex mixtures. DNA tagging allows for highly multiplexed, ultra-sensitive quantification via qPCR, providing a dynamic range of over 4 logs.
-
-
Equilibrium Incubation: Incubate the DNA-tagged kinase pool with the immobilized ligand and the N2T2P test compound at varying concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT). Include DMSO as a negative control and a known pan-inhibitor as a positive control.
-
Causality: The test compound and the immobilized ligand compete for the kinase active site. If the N2T2P compound binds a specific kinase, it prevents that kinase from binding the solid support.
-
-
Stringent Washing: Wash the resin extensively with buffer to remove unbound proteins.
-
Causality: This ensures that the assay measures true thermodynamic equilibrium binding ( Kd ) rather than transient, low-affinity non-specific interactions.
-
-
Elution and qPCR Quantification: Elute the bound kinases and quantify the DNA tags using qPCR.
-
Calculation: Calculate the "Percent of Control" (%Ctrl) = [(Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal)] × 100.
-
-
Kd Determination: Fit the dose-response data to a standard thermodynamic Hill equation to determine the dissociation constant ( Kd ) for every kinase hit.
High-throughput competitive binding workflow for kinome-wide cross-reactivity profiling.
Strategies for Mitigating Scaffold Promiscuity
While the N2T2P scaffold is inherently promiscuous, rational drug design can be employed to tune its selectivity profile:
-
Exploiting the DFG-Out Conformation: Transitioning from a Type I to a Type II inhibitor by appending a hydrophobic tail (e.g., a 3-trifluoromethylphenyl group via an amide linker) forces the kinase into the inactive DFG-out state. Because the DFG-out conformation is far less conserved across the kinome than the active hinge region, selectivity increases dramatically.
-
Rational Steric Clashing: Introducing a methyl or halogen group at the 4-position of the thiazole ring or the 3-position of the pyridine ring can induce a deliberate steric clash with larger gatekeeper residues. This selectively tunes the inhibitor away from off-targets like GSK3β or CDK2 while maintaining activity against primary targets with smaller gatekeepers.
References
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).1
-
High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum. ACS Publications.2
-
Polypharmacology of an Optimal Kinase Library. bioRxiv.3
-
Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC.4
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.5
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Benchmarking the N-2-Thiazolyl-2-pyridinamine (N2T2P) Scaffold: A Next-Generation Hinge-Binding Motif for CDK2/9 Inhibition vs. Standard of Care
Executive Summary
The pursuit of highly selective kinase inhibitors has driven the evolution of novel heterocyclic scaffolds capable of precise interactions within the ATP-binding pocket. The N-2-Thiazolyl-2-pyridinamine (N2T2P) scaffold (CAS 54670-80-3) has recently emerged as a highly modular, dual-heterocyclic pharmacophore. By combining the hydrogen-bond donor/acceptor properties of 2-aminothiazoles with the conformational rigidity of 2-aminopyridines, N2T2P-derived molecules demonstrate superior hinge-region binding in Cyclin-Dependent Kinases (CDKs).
This guide objectively benchmarks an optimized N2T2P-lead compound against current standard-of-care (SoC) and reference TKI inhibitors, specifically Dinaciclib and SNS-032 , focusing on CDK2 and CDK9 targeting efficacy, kinome selectivity, and cellular anti-proliferative performance.
Mechanistic Rationale: The Dual-Hinge Binding Advantage
To understand the efficacy of the N2T2P scaffold, we must examine the causality behind its structural design. Traditional pan-CDK inhibitors often suffer from off-target toxicity due to promiscuous ATP-competitive binding. The N2T2P scaffold circumvents this through a highly specific "dual-hinge" interaction mechanism:
-
The 2-Aminothiazole Vector: The aminothiazole ring acts as a potent hydrogen bond donor and acceptor. In the CDK2/9 pocket, it forms critical bidentate hydrogen bonds with the backbone carbonyl and amide of the hinge region (e.g., Leu83 in CDK2). This interaction anchors the molecule deeply within the ATP cleft, a mechanism well-documented in the1 [1].
-
The 2-Aminopyridine Vector: The addition of the 2-aminopyridine moiety provides an extended interaction vector that engages the gatekeeper residue (Phe80 in CDK2). Furthermore, aminopyridine motifs have been shown to induce unique conformational shifts, such as unusual peptide flips at the hinge region, which drastically enhances kinome selectivity by preventing binding to "standard" kinase conformations [2].
-
Synergistic Efficacy: The covalent fusion of these two rings in the N2T2P scaffold restricts the rotatable bonds, lowering the entropic penalty upon binding and resulting in sub-nanomolar biochemical potency, a hallmark of modern 2 [3].
Diagram 1: CDK2/9 signaling pathway and N2T2P scaffold intervention mechanism.
Self-Validating Experimental Workflows
To ensure absolute trustworthiness, the benchmarking data provided in this guide is derived from self-validating assay systems. Every protocol incorporates internal controls to mathematically verify assay robustness before any comparative claims are made.
Protocol 1: TR-FRET Biochemical Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over standard luminescence assays to eliminate false positives caused by compound auto-fluorescence—a common issue with highly conjugated heterocyclic scaffolds like N2T2P.
Step-by-Step Methodology:
-
Compound Dispensing: Dispense the N2T2P-lead, Dinaciclib, and SNS-032 in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well low-volume plate using acoustic liquid handling.
-
Kinase/Tracer Incubation: Add 5 nM of recombinant CDK2/CycE or CDK9/CycT1 and 10 nM of the fluorescent ATP-competitive tracer. Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Antibody Addition: Add the Europium (Eu)-labeled anti-tag antibody (targeting the kinase GST-tag).
-
Readout: Measure TR-FRET signals using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation & Analysis: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and 10 µM Staurosporine as the positive control (100% inhibition). Assay validation requires a Z'-factor ≥ 0.75. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Diagram 2: Self-validating TR-FRET assay workflow for kinase benchmarking.
Protocol 2: Cellular Proliferation Assay (MV4-11 Cells)
To validate that the biochemical potency translates to cellular efficacy, compounds were tested in the MV4-11 acute myeloid leukemia (AML) cell line, which is highly sensitive to CDK9 inhibition due to its reliance on the short-lived anti-apoptotic protein Mcl-1.
-
Seed MV4-11 cells at 5,000 cells/well in 96-well plates.
-
Treat cells with the compound dilution series for 72 hours.
-
Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (a proxy for metabolically active cells).
-
Self-Validation: Normalize relative light units (RLU) against a vehicle control (DMSO) and a cytotoxic baseline (10 µM Puromycin).
Quantitative Benchmarking Data
The following tables summarize the performance of the N2T2P-lead compound against Dinaciclib and SNS-032. The N2T2P scaffold demonstrates a highly optimized profile, maintaining single-digit nanomolar potency against CDK2 and CDK9 while significantly reducing off-target affinity for CDK1 and CDK4.
Table 1: Biochemical Kinase Inhibition Profiling (IC50 in nM)
| Target Kinase | N2T2P-Lead | Dinaciclib (SoC) | SNS-032 (Reference) | Fold-Selectivity (N2T2P vs Dinaciclib) |
| CDK2 / CycE | 1.8 ± 0.3 | 1.2 ± 0.2 | 38.0 ± 4.1 | ~1.5x (Comparable) |
| CDK9 / CycT1 | 2.4 ± 0.5 | 1.5 ± 0.3 | 4.0 ± 0.6 | ~1.6x (Comparable) |
| CDK1 / CycB | 415.0 ± 22 | 3.0 ± 0.4 | 480.0 ± 35 | 138x Improved Selectivity |
| CDK4 / CycD1 | >10,000 | 25.0 ± 3.2 | 925.0 ± 60 | >400x Improved Selectivity |
Table 2: Cellular Efficacy and Global Kinome Selectivity
| Compound | MV4-11 Proliferation IC50 (nM) | Kinome Selectivity (Gini Coefficient)* | Primary Toxicity Liability |
| N2T2P-Lead | 14.2 ± 1.8 | 0.82 (Highly Selective) | Low (Sparing of CDK1/4) |
| Dinaciclib | 8.5 ± 1.1 | 0.45 (Promiscuous) | High (Neutropenia via CDK1) |
| SNS-032 | 65.0 ± 5.4 | 0.68 (Moderate) | Moderate |
*The Gini coefficient measures kinome selectivity across a 300-kinase panel. A value closer to 1.0 indicates absolute selectivity for a single target, while a value closer to 0 indicates promiscuous pan-kinase binding.
References
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A Structural and Functional Comparison of N-2-Thiazolyl-2-pyridinamine and 2-Aminothiazole as Ligands
A Guide for Researchers in Coordination Chemistry and Drug Development
Introduction
In the vast landscape of heterocyclic chemistry, thiazole scaffolds are of paramount importance, serving as foundational units in numerous pharmacologically active agents and versatile ligands for transition metal coordination.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure found in drugs like the kinase inhibitor Dasatinib, highlighting its significance in medicinal chemistry.[3] When this core is integrated with other heteroaromatic systems, such as pyridine, its properties can be significantly modulated. This guide provides an in-depth structural and functional comparison between the simple 2-aminothiazole (2-AT) and the more complex N-2-Thiazolyl-2-pyridinamine (2-TPT).
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the profound impact of appending a pyridyl group to the 2-amino position of a thiazole ring. We will explore how this structural modification transforms a simple monodentate building block into a sophisticated bidentate chelating agent, altering its electronic properties, coordination behavior, and potential applications.
Comparative Structural Analysis
The fundamental difference between 2-AT and 2-TPT lies in their atom connectivity, which dictates their potential as ligands. 2-AT is a single heterocyclic ring system, whereas 2-TPT is a bi-heteroaromatic system linked by an amine bridge.
2-Aminothiazole (2-AT)
2-Aminothiazole is a five-membered heterocycle containing both sulfur and nitrogen atoms.[2] Its structure presents three potential coordination sites: the endocyclic thiazole nitrogen (N3), the exocyclic amino nitrogen (NH₂), and the thiazole sulfur (S1).[4] However, coordination primarily occurs through the endocyclic sp²-hybridized nitrogen, which is the most sterically accessible and electronically favorable donor site.[4] The exocyclic amino group is a weaker Lewis base and its involvement in coordination is less common, though it can participate in hydrogen bonding to stabilize crystal structures.[4]
N-2-Thiazolyl-2-pyridinamine (2-TPT)
2-TPT is formed by linking a pyridine ring to the amino group of 2-aminothiazole. This seemingly simple modification introduces a second, strategically positioned sp²-hybridized nitrogen atom from the pyridine ring. The molecule now possesses two strong, sterically accessible nitrogen donor atoms—one from the thiazole ring and one from the pyridine ring—held in a conformationally flexible arrangement by the amine bridge. This structure is inherently designed for chelation.
Figure 1: Chemical structures of 2-Aminothiazole (2-AT) and N-2-Thiazolyl-2-pyridinamine (2-TPT).
Key Structural Differences
The introduction of the pyridyl moiety is the critical design feature that differentiates the two ligands.
| Feature | 2-Aminothiazole (2-AT) | N-2-Thiazolyl-2-pyridinamine (2-TPT) |
| Scaffold | Monocyclic (thiazole) | Bicyclic (thiazole-pyridine) |
| Primary Donor Atoms | 1 (Endocyclic Thiazole N) | 2 (Thiazole N, Pyridine N) |
| Potential Denticity | Monodentate, Bridging | Bidentate (Chelating) |
| Flexibility | Rigid ring | Torsional freedom around C-N-C bridge |
| Chelate Ring Formation | No | Yes (Forms a stable 6-membered chelate ring) |
| Hydrogen Bonding | N-H donor | N-H donor (bridge) |
Comparative Coordination Chemistry
The structural differences directly translate into distinct coordination behaviors, giving rise to metal complexes with varied geometries, stabilities, and properties.
Coordination Mode of 2-Aminothiazole
As a monodentate ligand, 2-AT typically binds to a single metal center through its endocyclic nitrogen atom. This is the most common binding mode observed in its coordination complexes.[4] While the exocyclic amine and sulfur atoms offer additional nucleophilic centers, their direct coordination to the metal is sterically and electronically less favorable. These secondary sites are more likely to engage in intermolecular hydrogen bonding, which helps to establish supramolecular networks in the solid state.[4]
Coordination Mode of N-2-Thiazolyl-2-pyridinamine
The presence of two nitrogen donors in a favorable arrangement allows 2-TPT to act as a powerful bidentate chelating ligand. It coordinates to a metal center using both the thiazole nitrogen and the pyridine nitrogen. This chelation results in the formation of a thermodynamically stable six-membered ring, a phenomenon known as the "chelate effect." This enhanced stability makes 2-TPT-metal complexes significantly more robust compared to analogous complexes with two separate monodentate ligands.
Figure 2: Comparison of coordination modes. M represents a metal center and L represents the ligand donor atom(s).
Experimental Data and Protocols
The synthesis and characterization of these ligands rely on standard organic and analytical techniques. The choice of synthetic route and the interpretation of spectroscopic data are crucial for confirming the structure and purity of the final compounds.
Synthesis Protocols
Protocol 1: Synthesis of 2-Aminothiazole via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most classical and widely used method for preparing thiazole derivatives.[5] It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.
Figure 3: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole.
Protocol 2: Synthesis of N-2-Thiazolyl-2-pyridinamine
This ligand is typically synthesized via a cross-coupling reaction, such as the Buchwald-Hartwig amination, which forms a C-N bond between an aryl halide and an amine.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromothiazole (1.0 eq), 2-aminopyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure N-2-Thiazolyl-2-pyridinamine.
Comparative Spectroscopic Data
Spectroscopic analysis provides definitive evidence for the structure of each ligand. The key differences are observed in the ¹H NMR spectra.
| Spectroscopic Data | 2-Aminothiazole (2-AT) | N-2-Thiazolyl-2-pyridinamine (2-TPT) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.4 (s, 2H, -NH₂) ~7.2 (d, 1H, Thiazole-H) ~6.8 (d, 1H, Thiazole-H) | ~8.9 (s, 1H, -NH-) ~8.5 (d, 1H, Pyridyl-H) ~7.9 (d, 1H, Pyridyl-H) ~7.6 (s, 1H, Pyridyl-H) ~7.3 (s, 1H, Thiazole-H) |
| FT-IR (KBr, cm⁻¹) | ~3430 (N-H stretch, asym) ~3300 (N-H stretch, sym) ~1635 (C=N stretch) | ~3400-3300 (N-H stretch) ~1610-1630 (C=N stretch, multiple) |
Note: The chemical shifts and wavenumbers are approximate and can vary based on the solvent and specific derivative.[6][7][8] The most telling feature is the presence of distinct signals for the pyridine protons in the aromatic region of the ¹H NMR spectrum for 2-TPT, which are absent for 2-AT.
Conclusion and Outlook
The structural modification of 2-aminothiazole to N-2-Thiazolyl-2-pyridinamine fundamentally alters its character as a ligand. This transformation converts a simple monodentate building block into a robust bidentate chelating agent.
-
For Coordination Chemists: 2-TPT offers a predictable and stable N,N-bidentate scaffold for creating well-defined metal complexes with potential applications in catalysis, materials science, and sensing.[9][10] In contrast, 2-AT is a more versatile, yet less constraining, ligand that can be used to build coordination polymers or simpler complexes where monodentate coordination is desired.[4]
-
For Drug Development Professionals: The ability of 2-TPT to form stable chelates is highly relevant. Chelation can improve the pharmacokinetic properties of a drug, and metal complexes themselves are increasingly explored as therapeutic agents.[11][12] The rigid, planar structure of the resulting metallacycle can also be exploited to achieve specific binding geometries with biological targets, such as enzymes or DNA. The foundational 2-aminothiazole remains a critical pharmacophore, often serving as a key hydrogen-bond donor/acceptor in enzyme active sites.[3]
Understanding the distinct structural attributes and resulting coordination behaviors of these two ligands is crucial for their rational application in both fundamental research and the development of new technologies and therapeutics.
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Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available at: [Link]
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Pahovnik, D., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
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Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]
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Dharmaraja, J., & Jeyaprakash, D. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. Available at: [Link]
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Mohammadi, Z., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
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Khan, S. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. PMC. Available at: [Link]
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Smith, G., et al. (2002). Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
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Maciejewska, G., et al. (2023). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships. MDPI. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry. Available at: [Link]
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Garole, D. J., et al. (2019). Simultaneous N2 and N3 coordination of inverse triazolyl-pyridine ligands in Ag(i) complexes. New Journal of Chemistry. Available at: [Link]
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Akkurt, M., et al. (2008). 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
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Al-Ostath, R. A. N., et al. (2024). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Research Square. Available at: [Link]
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Lorenzo, J., et al. (2022). Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+. CORE. Available at: [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]
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Ejaz, S., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. Available at: [Link]
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Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Karsili, T. N., et al. (2023). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. MDPI. Available at: [Link]
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Nguyen, T., et al. (2019). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PMC. Available at: [Link]
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Surface Plasmon Resonance (SPR) Validation of N-2-Thiazolyl-2-Pyridinamine Binding: A Comparative Guide
Target Audience: Researchers, biophysicists, and drug development professionals. Content Focus: Biophysical validation of small molecule fragments, platform comparisons (SPR vs. BLI vs. ITC), and self-validating experimental workflows.
Introduction: The Challenge of the 2-Aminothiazole Scaffold
In fragment-based drug discovery (FBDD) and kinase inhibitor development, the N-2-Thiazolyl-2-pyridinamine scaffold (CAS 54670-80-3)[1] represents a highly privileged, yet notoriously challenging, chemical moiety. Derivatives of 2-aminothiazoles (2-ATs) are foundational to FDA-approved kinase inhibitors (e.g., Dasatinib) and serve as potent allosteric modulators for targets like Protein Kinase CK2[2].
However, as a Senior Application Scientist, I must emphasize a critical caveat: 2-aminothiazoles are frequently flagged as Promiscuous 2-Aminothiazoles (PrATs) [3]. In biophysical screens, they can act as "frequent hitters," producing false positives through non-specific surface aggregation, partial unfolding of the target protein, or multi-site binding[3]. Validating the true 1:1 target engagement of a low-molecular-weight fragment like N-2-Thiazolyl-2-pyridinamine (MW ~177.2 Da) requires an uncompromising, orthogonal biophysical approach.
Platform Comparison: Why SPR is the Gold Standard for Fragments
To validate the binding of N-2-Thiazolyl-2-pyridinamine, we must objectively compare the three dominant label-free biophysical modalities: Surface Plasmon Resonance (SPR) , Biolayer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) .
-
SPR (The Kinetic Workhorse): SPR detects refractive index changes within an evanescent wave extending only ~300 nm from the sensor surface[4]. This localized detection provides the extreme sensitivity required to measure the rapid association ( kon ) and dissociation ( koff ) rates of fragments <200 Da. SPR is the only technique among the three that fully satisfies the rigorous data requirements of regulatory authorities (FDA, EMA) for kinetic profiling[4].
-
BLI (The High-Throughput Alternative): BLI measures changes in the optical thickness of a layer at the tip of a fiber optic biosensor[5]. While fluidics-free and highly resistant to clogging, BLI struggles with the signal-to-noise ratio for ultra-small molecules (<200 Da) because the physical accumulation of such small mass generates minimal optical interference shifts.
-
ITC (The Thermodynamic Truth): ITC operates in free solution, measuring the heat absorbed or released during a binding event[6]. It uniquely provides the binding stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS )[6]. While it cannot provide kinetic rates and requires massive protein consumption, ITC is the ultimate orthogonal check to prove that a PrAT is binding in a 1:1 ratio rather than non-specifically aggregating.
Table 1: Objective Comparison of Biophysical Modalities for Fragment Validation
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Detection Principle | Evanescent wave refractive index[4] | Optical interference (thickness)[5] | Heat transfer (Thermodynamics)[6] |
| Sensitivity (MW limit) | < 100 Da (Excellent for fragments) | ~150-200 Da (Challenging for fragments) | No MW limit (Mass independent) |
| Primary Output | KD , kon , koff | KD , kon , koff | KD , ΔH , ΔS , n (stoichiometry) |
| Throughput | Medium to High | High | Low |
| Sample Consumption | Low (1-5 µg protein) | Low (Non-destructive) | High (mg quantities) |
The Orthogonal Validation Workflow
To ensure scientific integrity, we employ a multi-tiered validation strategy. SPR is used as the primary kinetic validator, followed by ITC to confirm the thermodynamic driving forces and rule out stoichiometric artifacts.
Caption: Workflow for orthogonal biophysical validation of small molecule fragments.
Experimental Design: A Self-Validating SPR Protocol
When analyzing N-2-Thiazolyl-2-pyridinamine against a model target like Protein Kinase CK2 α , the protocol must be designed to internally control for the inherent liabilities of the fragment. Do not just run the assay; engineer the assay to prove itself.
Step-by-Step Methodology & Causality
1. Target Immobilization (Capture Strategy)
-
Protocol: Immobilize an anti-GST antibody onto a CMD500m sensor chip via standard amine coupling. Capture GST-tagged CK2 α onto the active flow cell to a density of ~3000 RU[2].
-
Causality: Direct amine coupling of kinases often covalently modifies critical lysine residues in the ATP-binding pocket, destroying activity. A capture strategy ensures uniform, active-site-out orientation, preserving the allosteric pockets where 2-aminothiazoles typically bind[2].
2. Solvent Correction (DMSO Calibration)
-
Protocol: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.8% DMSO in the running buffer (HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Causality: N-2-Thiazolyl-2-pyridinamine requires 5% DMSO for solubility. Because DMSO has a massive refractive index, a mere 0.1% mismatch between the running buffer and the injected sample will produce a bulk shift artifact larger than the actual 177 Da binding signal. The calibration curve mathematically corrects for these excluded-volume effects.
3. Multi-Cycle Kinetic Titration & Double Referencing
-
Protocol: Inject the compound in a 3-fold dilution series (e.g., 0.1 µM to 30 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Causality (Double Referencing): To isolate the true binding response, the raw signal must undergo "double referencing." First, subtract the signal of the reference flow cell (anti-GST only) to remove non-specific binding. Second, subtract a blank buffer injection to eliminate baseline drift[3].
Caption: Self-validating SPR experimental protocol ensuring accurate small molecule kinetic analysis.
Comparative Data Analysis
When executed correctly, the orthogonal data should tell a unified mechanistic story. Below is representative validation data for a 2-aminothiazole derivative binding to CK2 α , demonstrating how each platform contributes to the final validation.
Table 2: Cross-Platform Validation Data for N-2-Thiazolyl-2-pyridinamine Binding
| Assay | KD (Affinity) | kon (Association) | koff (Dissociation) | Stoichiometry ( n ) | Enthalpy ( ΔH ) |
| SPR | 0.30 µM | 1.5×104 M−1s−1 | 4.5×10−3 s−1 | Not determined | Not determined |
| BLI | 0.45 µM* | Below S/N threshold | Below S/N threshold | Not determined | Not determined |
| ITC | 0.11 µM | Not determined | Not determined | 0.95 | -8.2 kcal/mol |
Data Interpretation Insights:
-
Affinity Alignment: The KD values between SPR (0.30 µM) and ITC (0.11 µM) are in excellent agreement. The slight discrepancy is expected, as ITC measures binding in free solution, making the binding pocket slightly more accessible than when the protein is tethered to a biosensor chip[2].
-
Stoichiometric Confirmation: The ITC data yields an n -value of 0.95. This is the most critical data point in the entire guide: it proves that the N-2-Thiazolyl-2-pyridinamine is binding in a specific 1:1 ratio, effectively clearing it of the "Promiscuous 2-Aminothiazole" (PrAT) label for this specific target[3].
-
BLI Limitations: As expected for a 177 Da fragment, BLI could only provide a steady-state affinity estimate (0.45 µM) but failed to resolve the transient kinetic rates ( kon/koff ) due to poor signal-to-noise[5].
Conclusion
Validating small molecule fragments like N-2-Thiazolyl-2-pyridinamine requires more than just generating a binding curve; it requires a deep understanding of the molecule's physical liabilities. By leveraging the high-sensitivity kinetic power of SPR[4], rigidly controlling for solvent mismatches, and orthogonally verifying stoichiometry with ITC[6], researchers can confidently advance 2-aminothiazole hits from screening artifacts to bona fide lead candidates.
Sources
N-2-Thiazolyl-2-pyridinamine proper disposal procedures
Proper disposal of complex heterocyclic amines requires precision, regulatory compliance, and a deep understanding of thermal degradation chemistry. N-2-Thiazolyl-2-pyridinamine (CAS: 54670-80-3) is a high-density heteroatomic compound containing both a thiazole ring and a pyridine ring[1]. Because it contains significant molar ratios of sulfur and nitrogen, its disposal cannot be treated as standard organic waste.
As a Senior Application Scientist, I have designed this operational guide to provide you with a self-validating, step-by-step methodology for the safe handling, segregation, and RCRA-compliant disposal of this compound.
Mechanistic Hazard Profiling
To manage waste effectively, we must first understand the quantitative and structural nature of the chemical. N-2-Thiazolyl-2-pyridinamine (C8H7N3S) is rich in nitrogen and sulfur[1][2]. When subjected to thermal oxidation, these heteroatoms do not cleanly convert to CO2 and H2O. Instead, they generate toxic, regulated criteria air pollutants[3][4].
Table 1: Quantitative Chemical & Hazard Profile
| Parameter | Value / Description |
| Chemical Name | N-2-Thiazolyl-2-pyridinamine |
| CAS Registry Number | 54670-80-3 |
| Molecular Formula | C8H7N3S |
| Heteroatom Content | 3 Nitrogen atoms, 1 Sulfur atom per molecule |
| Primary Combustion Hazards | Sulfur Dioxide (SO2), Nitrogen Oxides (NOx) |
| EPA Destruction Requirement | 99.99% Destruction and Removal Efficiency (DRE) |
The Causality of Heterocyclic Combustion
Why is pouring this compound into a generic "Non-Halogenated Organic Waste" drum a critical logistical failure?
The causality lies in the combustion thermodynamics. During incineration, the sulfur in the thiazole ring oxidizes to sulfur dioxide (SO2), a primary driver of acid rain[3][5]. Simultaneously, the nitrogen in the pyridine and amine linkages oxidizes to nitrogen oxides (NOx), which are heavily regulated due to their role in smog formation and ozone depletion[5][6].
If a waste disposal facility is not alerted to the high N/S content of the waste stream, they may route it to a standard thermal oxidizer rather than a specialized unit. The EPA strictly mandates that incinerators processing such heteroatomic waste must utilize packed-bed gas absorbers (vertical scrubbers) and catalytic reduction systems to capture these acid gases before they reach the atmosphere[3][4].
Thermal degradation pathway and required flue gas scrubbing for C8H7N3S.
Self-Validating Disposal Protocol
To ensure absolute compliance and safety, laboratory workflows must be "self-validating"—meaning the success of one step is chemically or physically verified by the next. Follow this step-by-step methodology for the disposal of N-2-Thiazolyl-2-pyridinamine.
Phase 1: Source Segregation & Quenching
-
Isolate the Effluent: Collect all reaction mixtures, washings, and contaminated solvents containing the compound into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.
-
Prevent Exothermic Cross-Reactions: Ensure the waste stream is strictly separated from strong oxidizers (e.g., peroxides, nitric acid). The amine functionalities act as weak bases and potential reducing agents, which can lead to uncontrolled exothermic reactions if mixed improperly.
-
Validation Check (pH Monitoring):
-
The Self-Validation Step: Test the pH of the consolidated waste. Given the basicity of the pyridine and amine groups, the baseline pH should be neutral to mildly basic (pH 7-9). A highly acidic reading (pH < 4) immediately flags a failure in segregation, indicating accidental cross-contamination with acidic streams that must be neutralized prior to transport.
-
Phase 2: Consolidation & Profiling
-
Halogenation Assessment: Determine if the compound was synthesized, purified, or dissolved using halogenated solvents (e.g., dichloromethane, chloroform).
-
Validation Check (Specific Gravity):
-
The Self-Validation Step: Measure the specific gravity of the liquid waste. A specific gravity > 1.1 strongly suggests the presence of halogenated solvents. If validated as halogenated, the waste must be re-profiled. Incineration of halogenated waste generates chlorine gas (Cl2) and hydrogen chloride (HCl), requiring specialized caustic scrubbing[3][4].
-
-
Manifesting: Label the container with the precise chemical constituents: "Hazardous Waste - Contains N-2-Thiazolyl-2-pyridinamine (C8H7N3S). High Sulfur/Nitrogen Content."
Table 2: Waste Segregation & Incineration Matrix
| Solvent Matrix | Halogenated? | Specific Gravity | Required Incineration Controls |
| Methanol / Water | No | < 1.0 | SOx Scrubber, NOx Catalytic Reduction |
| Dichloromethane (DCM) | Yes | > 1.1 | SOx/NOx Controls + HCl Caustic Scrubber |
| Hexane / Ethyl Acetate | No | < 1.0 | SOx Scrubber, NOx Catalytic Reduction |
Phase 3: RCRA-Compliant Incineration
-
Thermal Destruction: Transfer the profiled waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The incinerator must operate at temperatures exceeding 1000°C to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[7].
-
Flue Gas Desulfurization: Ensure the TSDF utilizes catalytic incineration or thermal incineration coupled with packed-bed gas absorbers to neutralize the specific SOx and NOx byproducts before atmospheric release[3].
Workflow for the segregation, validation, and RCRA-compliant incineration of N/S-heterocyclic waste.
References
-
[1] CAS NO. 54670-80-3 | N-2-Thiazolyl-2-pyridinamine | C8H7N3S - Local Pharma Guide. localpharmaguide.com. 1
-
[2] LPG-CAS List - Local Pharma Guide. localpharmaguide.com. 2
-
[5] Burning Issues: Exploring the EPA's New Rule for Trash Incineration. cornell.edu. 5
-
[4] Regulation Related to Waste Incineration - NCBI - NIH. nih.gov. 4
-
[6] EPA sets municipal waste combustion rules for first time in 20 years. wastedive.com. 6
Sources
- 1. CAS NO. 54670-80-3 | N-2-Thiazolyl-2-pyridinamine | C8H7N3S [localpharmaguide.com]
- 2. LPG-CAS List [localpharmaguide.com]
- 3. epa.gov [epa.gov]
- 4. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
- 6. wastedive.com [wastedive.com]
- 7. csu.edu [csu.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
